tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The physicochemical properties of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate are crucial for its handling, reactivity, and pharmacokinetic profiling in drug development. Below is a summary of its key properties, with some values estimated based on closely related analogs due to the limited availability of experimental data for this specific enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |
| Molecular Weight | 199.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | General carbamate properties |
| CAS Number | Not assigned for (1S)-enantiomer. (1R)-enantiomer: 1895382-85-0. | [1] |
Synthetic Strategies
The enantioselective synthesis of this compound is a critical aspect of its utility. The primary challenge lies in establishing the chiral center at the C1 position. Several synthetic approaches can be envisioned, primarily revolving around the asymmetric synthesis of (S)-2-aminocyclopentanone or the resolution of a racemic mixture.
Asymmetric Synthesis from Chiral Precursors
One of the most direct routes involves the use of a chiral starting material. For instance, a chiral amino acid or a derivative can be used to construct the cyclopentanone ring with the desired stereochemistry.
Caption: Asymmetric synthesis workflow.
A plausible synthetic sequence could begin with a derivative of D-glutamic acid, which possesses the required stereocenter. Through a series of transformations including cyclization, reduction, and oxidation, the chiral cyclopentanone core can be formed. The final step would involve the protection of the amine with a tert-butoxycarbonyl (Boc) group.
Resolution of Racemic Mixtures
An alternative strategy is the synthesis of a racemic mixture of 2-(tert-butoxycarbonylamino)cyclopentanone, followed by chiral resolution. This can be achieved through several methods:
-
Diastereomeric Salt Formation: Reaction with a chiral resolving agent, such as a chiral carboxylic acid or amine, forms diastereomeric salts that can be separated by crystallization.
-
Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze one of the enantiomers, allowing for their separation.
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers.
Caption: Chiral resolution workflow.
A practical synthesis of a related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, involved the resolution of the racemic mixture with 10-camphorsulfonic acid, providing access to both enantiomers in multigram quantities without the need for chromatography.[2]
Spectral Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data for this specific compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | br s | 1H | NH |
| ~4.0-4.2 | m | 1H | CH-NHBoc |
| ~2.2-2.5 | m | 2H | CH₂ adjacent to C=O |
| ~1.8-2.1 | m | 4H | Ring CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
Expected signals would include a carbonyl carbon (~210-220 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methine carbon bearing the carbamate (~55-60 ppm), and several signals for the cyclopentane and tert-butyl methyl carbons in the aliphatic region.
Infrared (IR) Spectroscopy:
Key vibrational bands would be expected for the N-H stretch (~3300-3400 cm⁻¹), the ketone C=O stretch (~1740 cm⁻¹), and the carbamate C=O stretch (~1680-1700 cm⁻¹).
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a chiral building block for the synthesis of high-value pharmaceutical targets. The cyclopentane scaffold is a common motif in many biologically active molecules, and the presence of a protected amine at a chiral center allows for the introduction of diverse functionalities with precise stereochemical control.
Kinase Inhibitors
Chiral aminocyclopentane derivatives are key components of several kinase inhibitors. For example, tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate is a precursor for the synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory and autoimmune diseases.[3] The defined stereochemistry is critical for the interaction of the final molecule with the kinase active site.
Antiviral Agents
The cyclopentane ring is a well-established bioisostere for the ribose sugar in nucleoside analogs. This has led to the development of numerous carbocyclic nucleosides with potent antiviral activity. The synthesis of such compounds often relies on chiral cyclopentenyl or cyclopentyl amines as key intermediates. While direct use of this compound in published antiviral drugs is not prominent, its structural motifs are highly relevant. For instance, related cyclopentane derivatives have been explored for the development of agents against HIV and other viruses.[4]
Caption: Role as a key intermediate.
Other Therapeutic Areas
The versatility of the aminocyclopentane scaffold extends to other therapeutic areas. For instance, derivatives have been investigated as inhibitors of the menin-MLL interaction, a target in acute leukemia.[3] The ability to readily modify the amine functionality after deprotection of the Boc group allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not available, data from closely related compounds such as other carbamates and cyclopentanone derivatives can provide guidance.
General Hazards:
-
Skin and Eye Irritation: Carbamates and cyclic ketones can be irritating to the skin and eyes.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
-
For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the versatility of its functional groups make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. While the availability of detailed experimental data for this specific enantiomer is limited, the wealth of information on related compounds provides a solid foundation for its synthesis, characterization, and application. As the demand for new and improved therapeutics continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox cannot be overstated.
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An In-Depth Technical Guide to the Physical Properties of (1S)-N-Boc-2-aminocyclopentanone
This guide provides a comprehensive technical overview of the core physical and chemical properties of (1S)-N-Boc-2-aminocyclopentanone, a chiral building block of significant interest in pharmaceutical and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data with practical insights to facilitate its effective use in the laboratory.
Molecular Identity and Significance
(1S)-N-Boc-2-aminocyclopentanone, systematically named tert-butyl ((1S)-2-oxocyclopentyl)carbamate, is a derivative of 2-aminocyclopentanone where the amine is protected by a tert-butoxycarbonyl (Boc) group. This specific stereoisomer is a valuable intermediate in asymmetric synthesis, providing a chiral scaffold for the construction of complex molecular targets. The presence of the ketone functionality and the stereocenter adjacent to the protected amine makes it a versatile precursor for a range of transformations.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | tert-butyl ((1S)-2-oxocyclopentyl)carbamate |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol [1] |
| CAS Number | 104706-47-0 (Note: This CAS number is associated with the closely related (R)-(-)-3-Pyrrolidinol Hydrochloride and is sometimes conflated in databases. Researchers should verify the specific isomer and CAS of their material)[2][3][4][5] |
Core Physicochemical Properties
The physical properties of a synthetic building block are paramount as they dictate the conditions required for handling, reaction setup, purification, and storage.
| Property | Value / Description | Significance & Experimental Insight |
| Appearance | White to off-white or pale brown solid/powder. | The color can be an initial indicator of purity. Significant deviation from a white or off-white appearance may suggest impurities or degradation. |
| Melting Point | 107.0 to 111.0 °C (for the related hydrochloride salt)[2] | A sharp, defined melting point range is a strong indicator of high purity. A broad melting range could signify the presence of solvents, moisture, or other contaminants. This is a critical first-pass quality control check upon receiving the material. |
| Solubility | Generally soluble in polar organic solvents such as methanol, DMSO, and chloroform.[4][6][7] Sparingly soluble to insoluble in water.[8] | High solubility in common organic solvents facilitates its use in a wide array of solution-phase reactions.[6] For reaction quenching and workup procedures, its low water solubility is advantageous, allowing for straightforward extraction into an organic layer. |
| Optical Rotation ([α]D) | -7.5 to -8.0 deg (c=3.5, Methanol) (for the related hydrochloride salt)[2] | As a chiral molecule, the specific rotation is a crucial parameter to confirm the enantiomeric identity and purity. The measured value must be compared against a reliable reference standard. Any significant deviation warrants investigation by more advanced techniques like chiral HPLC. |
Chemical Stability and Handling
Understanding the stability of (1S)-N-Boc-2-aminocyclopentanone is essential for preventing degradation and ensuring the integrity of experimental outcomes. The primary point of lability is the acid-sensitive Boc protecting group.
-
Acidic Conditions : The Boc group is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl).[8][9] Prolonged exposure to even mild acids should be avoided to prevent unwanted deprotection.[8] This sensitivity is the cornerstone of its use as a protecting group, allowing for its removal under specific and controlled conditions.[9]
-
Basic Conditions : The Boc group is generally stable to a wide range of basic conditions, providing orthogonality with other protecting groups like Fmoc.[8]
-
Thermal Stability : While generally stable at room temperature, N-Boc protected compounds can be susceptible to thermal degradation at elevated temperatures (e.g., above 85-90°C), which can lead to cleavage of the Boc group.[8] Therefore, prolonged heating should be approached with caution.
Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place, with temperatures between 2-8°C being ideal.[10]
Analytical Profile (Spectroscopic Data)
Spectroscopic data provides a molecular "fingerprint" for identity confirmation and purity assessment.
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), protons on the cyclopentanone ring, and the N-H proton of the carbamate.
-
¹³C NMR : The carbon NMR will display distinct peaks for the carbonyl carbon of the ketone, the carbonyl of the carbamate group, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretch, the ketone C=O stretch (~1740 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 200.25.
Experimental Workflow & Quality Control
The effective use of (1S)-N-Boc-2-aminocyclopentanone in a research setting relies on a systematic workflow for quality control and handling. The following diagram illustrates a self-validating protocol for a researcher upon receiving the compound.
Caption: Quality control workflow for (1S)-N-Boc-2-aminocyclopentanone.
This structured approach ensures that the material meets the required specifications for identity, purity, and stereochemical integrity before its commitment to a synthetic sequence, thereby safeguarding downstream experimental outcomes.
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An In-Depth Technical Guide to the Synthesis of Chiral N-Boc-2-aminocyclopentanone
Introduction: The Strategic Importance of a Chiral Scaffold
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral N-Boc-2-aminocyclopentanone stands out as a high-value, versatile building block, prized for its rigid cyclopentane core which serves as a conformational anchor in the design of sophisticated pharmaceutical agents.[1] The presence of a stereodefined amine at the C2 position allows for the introduction of diverse pharmacophores, making this scaffold a cornerstone in the synthesis of inhibitors, receptor modulators, and complex natural product analogues.[1][2]
However, the synthetic utility of this molecule is intrinsically tied to the challenge of its creation: the stereoselective installation of the C2-amino group. The adjacent ketone functionality introduces the risk of epimerization under non-optimized conditions, demanding elegant and robust synthetic strategies. This guide provides a comprehensive overview of the core methodologies for accessing enantiomerically pure N-Boc-2-aminocyclopentanone, offering field-proven insights into the causality behind experimental choices and providing validated protocols for immediate application.
Strategic Overview: Pathways to Enantiopurity
The synthesis of chiral N-Boc-2-aminocyclopentanone can be approached from several distinct strategic directions. The choice of pathway is often dictated by factors such as the availability of starting materials, scalability requirements, and the desired enantiomer. This decision-making process is crucial for an efficient and successful synthesis campaign.
Caption: High-level decision tree for selecting a synthetic strategy.
Methodology 1: Asymmetric Synthesis from Prochiral Precursors
The most elegant and atom-economical approach involves the direct creation of the desired enantiomer from an achiral starting material, typically cyclopentenone or a derivative. This strategy hinges on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the key bond-forming step.
Asymmetric Conjugate Addition of Nitrogen Nucleophiles
This is a premier strategy that establishes the crucial C-N bond and the stereocenter simultaneously. The reaction involves the 1,4-addition of a nitrogen source to cyclopentenone, guided by a chiral catalyst.
Causality of Experimental Choices:
-
Nitrogen Source: While direct addition of ammonia is challenging, protected nitrogen sources like hydroxylamine derivatives or lithium amides of chiral amines are commonly used. The choice impacts both reactivity and the subsequent deprotection steps.[3]
-
Catalyst System: The heart of this method is the chiral catalyst. Chiral metal complexes (e.g., copper, palladium) with specialized ligands or organocatalysts (e.g., proline derivatives) are employed to create a chiral environment around the substrate, forcing the nucleophile to attack from a specific face.
-
Solvent and Temperature: These parameters are critical for modulating catalyst activity and enantioselectivity. Low temperatures are almost always required to minimize the background uncatalyzed reaction and enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).
Illustrative Protocol: Asymmetric Aza-Michael Addition
A well-documented approach involves the conjugate addition of a homochiral lithium amide to a derivative of (E,E)-octa-2,6-dienedioic acid, which undergoes a tandem cyclization.[3]
-
Amine Preparation: In a flame-dried flask under an argon atmosphere, dissolve (R)-N-benzyl-N-α-methylbenzylamine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes to form the lithium amide.
-
Conjugate Addition: Add a solution of the diester substrate in THF to the lithium amide solution at -78 °C. The reaction is typically rapid.
-
Protonation & Cyclization: The resulting enolate is protonated, often diastereoselectively, and cyclizes to form the substituted aminocyclopentane ring system.[3][4]
-
Deprotection & Boc Protection: The benzyl groups are removed via hydrogenolysis (e.g., H₂, Pd/C), and the resulting free amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Asymmetric Cyclization Reactions
Alternative asymmetric approaches build the cyclopentanone ring itself in an enantioselective manner. Methods like the Nazarov cyclization, which involves the conrotatory 4π-electrocyclization of a divinyl ketone, can be rendered asymmetric using chiral Lewis acids or Brønsted acids.[5][6][7]
Workflow: Asymmetric Nazarov Cyclization
Caption: Workflow for asymmetric Nazarov cyclization.
Methodology 2: Kinetic Resolution of Racemic Precursors
Kinetic resolution is a pragmatic and powerful alternative when a direct asymmetric synthesis is not feasible. This strategy relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for their separation.
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases, are highly effective and selective catalysts for resolving amines and their derivatives.[6] The most common application is the lipase-catalyzed acylation of a racemic amine, where one enantiomer is acylated much faster than the other.
Causality of Experimental Choices:
-
Enzyme Selection: Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) are workhorses in this field due to their broad substrate tolerance and high enantioselectivity.[8] Screening different lipases is often necessary to find the optimal catalyst for a specific substrate.
-
Acylating Agent: The choice of acylating agent (e.g., ethyl acetate, vinyl acetate) can profoundly influence both the reaction rate and the enantioselectivity (E-value). Activated esters like 2,2,2-trifluoroethyl butanoate can enhance reactivity.[8]
-
Solvent System: The reaction medium is critical. Nonpolar organic solvents like tert-butyl methyl ether (TBME) or solvent mixtures are often used to maintain enzyme activity and solubilize the substrates.[8]
Experimental Protocol: CAL-B-Catalyzed N-Acylation of rac-2-aminocyclopentanecarboxamide
While not the exact target, a protocol for a closely related substrate demonstrates the principle effectively.[8]
-
Setup: Dissolve the racemic aminocyclopentane derivative (e.g., rac-2-aminocyclopentanecarboxamide) in a suitable solvent system (e.g., a 1:1 mixture of TBME and tert-amyl alcohol).
-
Enzyme Addition: Add the immobilized lipase (e.g., CAL-B, 50 mg/mL).
-
Initiation: Initiate the reaction by adding the acylating agent (e.g., 2,2,2-trifluoroethyl butanoate).
-
Monitoring: Shake the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC or GC until ~50% conversion is reached.
-
Separation: At 50% conversion, one enantiomer remains as the unreacted amine while the other is acylated. The two can be separated by standard chromatographic or extraction techniques. The acylated product can then be deacylated to recover the other enantiomer.
Data Summary: Comparison of Resolution Strategies
| Method | Chiral Agent | Key Advantage | Key Disadvantage | Typical ee% |
| Enzymatic Resolution | Lipase (e.g., CAL-B) | High selectivity (High E-values), mild conditions, environmentally benign. | Maximum theoretical yield is 50% for one enantiomer; requires screening. | >99% |
| Diastereomeric Salt | Chiral Acid (e.g., tartaric acid) | Well-established, scalable, no specialized catalysts. | Relies on differential solubility, can be labor-intensive, yield loss during crystallization. | >98% |
Methodology 3: The N-Boc Protection Step
Regardless of the strategy used to establish chirality, the final or penultimate step is often the installation of the tert-butoxycarbonyl (Boc) protecting group. This step is crucial for stabilizing the amine, modulating its reactivity for subsequent transformations, and improving handling and solubility.[9]
Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating tert-butanol, carbon dioxide, and the Boc-protected amine.
Caption: Mechanism of N-Boc protection of an amine.
Validated Protocol: General N-tert-Butoxycarbonylation
This protocol is robust for a wide range of primary and secondary amines.[10][11]
-
Dissolution: Dissolve the chiral 2-aminocyclopentanone salt (1 mmol) in a suitable solvent mixture. A common choice is dichloromethane (CH₂Cl₂) or a biphasic system like CH₂Cl₂/water.[10][12]
-
Base Addition: Add a base (1.1 - 1.5 equivalents), such as triethylamine (Et₃N) or aqueous sodium bicarbonate (NaHCO₃), to neutralize the salt and scavenge the acid byproduct.[12] The choice of a mild, non-nucleophilic base is critical to prevent side reactions or epimerization of the α-stereocenter.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: Perform an aqueous workup to remove the base and unreacted Boc₂O. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for further use, but can be purified by column chromatography on silica gel if necessary.[10]
Conclusion
The synthesis of enantiomerically pure N-Boc-2-aminocyclopentanone is a solvable yet nuanced challenge that sits at the intersection of asymmetric catalysis, biocatalysis, and classic resolution techniques. The optimal strategy is dictated by a careful analysis of project-specific needs, including scale, cost, and available expertise. Asymmetric conjugate addition offers an elegant and direct route, while enzymatic resolution provides a highly reliable and selective alternative. A thorough understanding of the principles behind each method, from the rationale for catalyst selection to the precise execution of the final Boc-protection, empowers researchers and drug development professionals to confidently access this critical chiral building block for the advancement of medicinal chemistry.
References
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Recent advances in the synthesis of 2-cyclopentenones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 117(3), 1549-1644. [Link]
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. (2020). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Application Note - N-Boc Protection. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
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One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway. (2024). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Asymmetric synthesis of the aminocyclitol pactamycin, a universal translocation inhibitor. (2013). Europe PMC. Retrieved January 23, 2026, from [Link]
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]
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Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2004). PubMed. Retrieved January 23, 2026, from [Link]
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Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025). AlQalam Journal of Medical and Applied Sciences. Retrieved January 23, 2026, from [Link]
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Enantioselective synthesis of chiral BCPs. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 23, 2026, from [Link]
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Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. (2009). PubMed. Retrieved January 23, 2026, from [Link]
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Introduction: The Strategic Value of a Chiral α-Aminoketone Building Block
An In-Depth Technical Guide to tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate: Synthesis and Applications
In the landscape of modern drug discovery and development, the demand for stereochemically pure, functionalized building blocks is insatiable.[1] Chiral cyclopentane and cyclopentanone cores are prevalent motifs in a wide array of biologically active molecules, including prostaglandins and various therapeutic agents.[2] this compound emerges as a molecule of significant interest, combining several key features that make it a valuable intermediate for synthetic chemists. Its structure incorporates a cyclopentanone ring, a stereodefined center at the 1-position, and a Boc-protected amine at the α-position. This unique combination offers a versatile platform for the construction of complex molecular architectures with precise stereochemical control.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3] This allows for the selective unmasking of the amine for further functionalization. The α-aminoketone motif is a precursor to vicinal amino alcohols, a common pharmacophore in many drug candidates. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of a proposed synthesis, chemical properties, and potential applications of this chiral building block.
Proposed Enantioselective Synthesis
While a direct, one-pot synthesis of this compound is not extensively reported in the literature, a robust and stereocontrolled synthetic route can be devised from readily available starting materials. The proposed pathway focuses on the oxidation of a chiral Boc-protected aminocyclopentanol, which in turn can be synthesized from a known chiral precursor.
A logical and efficient approach begins with the commercially available (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. This starting material possesses the desired stereochemistry at one of the centers, which can be leveraged in the subsequent steps.
The proposed synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Step 1: Boc Protection of (1S,2S)-trans-2-Aminocyclopentanol
The first step involves the protection of the primary amine of (1S,2S)-trans-2-aminocyclopentanol hydrochloride with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Base: Triethylamine (Et₃N) is used to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction, driving the reaction to completion.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and easily removed under reduced pressure.
Detailed Experimental Protocol:
-
To a solution of (1S,2S)-trans-2-aminocyclopentanol hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1S,2S)-trans-N-Boc-2-aminocyclopentanol.[4] The product can be purified by column chromatography if necessary.
Step 2: Oxidation to the Ketone
The second and final step is the oxidation of the secondary alcohol in (1S,2S)-trans-N-Boc-2-aminocyclopentanol to the corresponding ketone. The choice of oxidant is critical to ensure a high yield without affecting the Boc protecting group or causing epimerization of the adjacent stereocenter.
Causality Behind Experimental Choices:
-
Oxidant: Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions and at room temperature, which is ideal for sensitive substrates like this one. Other mild oxidation reagents like Swern oxidation or PCC could also be employed, but DMP is often preferred for its operational simplicity.
Detailed Experimental Protocol:
-
To a solution of (1S,2S)-trans-N-Boc-2-aminocyclopentanol (1.0 eq) in dry DCM (0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three main functional components: the Boc-protected amine, the ketone, and the chiral center.
-
Boc-Protected Amine: The Boc group is stable to a wide range of nucleophilic and basic conditions. It can be readily removed with strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent to reveal the free amine.[3] This orthogonality makes it a valuable protecting group in multi-step syntheses.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of substituents at the 2-position. Common transformations include:
-
Reduction: Reduction with agents like sodium borohydride will yield the corresponding amino alcohol. The stereochemical outcome of this reduction will be influenced by the adjacent chiral center.
-
Grignard and Organolithium Addition: Addition of organometallic reagents will lead to tertiary alcohols.
-
Wittig Reaction: The Wittig reaction can be used to form an exocyclic double bond.
-
Reductive Amination: The ketone can undergo reductive amination to introduce a second amino group, leading to chiral 1,2-diaminocyclopentane derivatives.
-
-
α-Proton and Enolization: The proton at the 1-position is acidic and can be removed by a base to form an enolate. This allows for α-functionalization, but care must be taken to avoid epimerization of the chiral center.
Potential Applications in Drug Discovery and Organic Synthesis
The structure of this compound makes it a versatile starting material for the synthesis of various biologically relevant molecules.
-
Synthesis of Chiral Ligands: The 1,2-amino alcohol and 1,2-diamine moieties that can be derived from this building block are common structural motifs in chiral ligands used for asymmetric catalysis.[5]
-
Precursor to Bioactive Molecules: Chiral aminocyclopentane derivatives are found in a number of antiviral and other therapeutic agents. The ability to functionalize both the amine and the ketone provides access to a diverse library of compounds for biological screening.
-
Scaffold for Peptidomimetics: The cyclopentane ring can serve as a rigid scaffold to mimic peptide turns in peptidomimetic drug design. The amino and carboxyl functionalities (after further manipulation) can be used to incorporate the scaffold into a peptide backbone.[5]
The overall utility of this building block is summarized in the following diagram:
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A Comprehensive Technical Guide to the Solubility of (1S)-2-(Boc-amino)cyclopentanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and process chemistry. This technical guide provides an in-depth analysis of the solubility characteristics of (1S)-2-(Boc-amino)cyclopentanone, a chiral building block of significant interest in medicinal chemistry. In the absence of extensive published experimental data, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and provides detailed, actionable protocols for its empirical determination. We will explore the molecular structure's influence on solubility, discuss the interplay of various intermolecular forces, and present a best-practice experimental methodology for generating reliable solubility data.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly impacts the entire lifecycle of a pharmaceutical product. From early-stage discovery and process development to formulation and bioavailability, a comprehensive understanding of a compound's solubility is paramount. For a key chiral intermediate like (1S)-2-(Boc-amino)cyclopentanone, solubility data in various organic solvents is essential for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformations.
-
Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction.
-
Formulation Development: Informing the choice of excipients and drug delivery systems.
-
Predicting Bioavailability: Aqueous solubility is a key determinant of a drug's absorption in the gastrointestinal tract.
This guide will provide a detailed examination of the factors governing the solubility of (1S)-2-(Boc-amino)cyclopentanone and equip researchers with the tools to predict and experimentally determine its solubility profile.
Physicochemical Properties of (1S)-2-(Boc-amino)cyclopentanone
To understand the solubility of (1S)-2-(Boc-amino)cyclopentanone, we must first analyze its molecular structure and inherent physicochemical properties.
-
Molecular Formula: C₁₀H₁₇NO₃
-
Molecular Weight: 199.25 g/mol
-
Structure:
-
A five-membered cyclopentanone ring, which is relatively rigid and contributes to the molecule's overall shape.
-
A bulky tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] This group is non-polar and sterically hindering.
-
A secondary amine functionality, which, although protected, can still participate in hydrogen bonding as a hydrogen bond acceptor.
-
A ketone carbonyl group, which is a strong hydrogen bond acceptor.
-
A chiral center at the 2-position of the cyclopentanone ring, which can influence crystal packing and, consequently, solubility.[3][4]
-
The presence of both polar (ketone, carbamate) and non-polar (cyclopentyl ring, tert-butyl group) moieties suggests that the solubility of (1S)-2-(Boc-amino)cyclopentanone will be highly dependent on the nature of the solvent.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" provides a foundational basis for predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules. For (1S)-2-(Boc-amino)cyclopentanone, the key interactions to consider are:
-
Van der Waals Forces: These are weak, non-specific interactions that will be present between the non-polar regions of the molecule (cyclopentyl ring and Boc group) and all solvents.
-
Dipole-Dipole Interactions: The polar ketone and carbamate groups will induce dipole moments, leading to favorable interactions with polar solvents.
-
Hydrogen Bonding: The carbonyl oxygen of the ketone and the carbamate group can act as hydrogen bond acceptors. The N-H of the Boc-protected amine is a weak hydrogen bond donor. Solvents capable of hydrogen bonding (both donors and acceptors) will have a significant impact on solubility.
Based on these interactions, we can make the following qualitative predictions about the solubility of (1S)-2-(Boc-amino)cyclopentanone in different classes of organic solvents:
-
High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions and, in the case of ethyl acetate and acetone, act as hydrogen bond acceptors. Dioxane is another solvent where high solubility is anticipated.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can act as hydrogen bond donors and acceptors, the bulky, non-polar Boc group may limit extensive solvation.
-
Low Solubility: Expected in non-polar solvents such as hexanes, petroleum ether, and toluene. The polar functional groups of the molecule will have unfavorable interactions with these non-polar environments.
-
Insoluble: Expected in water, due to the large non-polar surface area contributed by the Boc group and the cyclopentyl ring.
The stereochemistry at the C2 position can also influence solubility. Diastereomers often exhibit different physical properties, including solubility, due to variations in their crystal lattice energies and interactions with the solvent.[5]
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[6][7]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined analytically.[6][8]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of (1S)-2-(Boc-amino)cyclopentanone.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of (1S)-2-(Boc-amino)cyclopentanone (e.g., 20-30 mg) into a series of glass vials with screw caps.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[6]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any fine, undissolved particles.
-
-
Gravimetric Analysis (for a rough estimate):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Quantitative Analysis (for higher accuracy):
-
High-Performance Liquid Chromatography (HPLC-UV): This is a highly sensitive and specific method for determining concentration.[9]
-
Prepare a stock solution of (1S)-2-(Boc-amino)cyclopentanone of known concentration in a suitable solvent.
-
Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.
-
Dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample and standards onto the HPLC system and measure the peak areas.
-
Calculate the concentration of the saturated solution from the calibration curve.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used.
-
Prepare a stock solution containing a known concentration of (1S)-2-(Boc-amino)cyclopentanone and an internal standard with a distinct NMR signal.
-
Add a known amount of the internal standard to the filtered saturated solution.
-
Acquire the ¹H NMR spectrum and integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the relative integrals and the known concentration of the internal standard.
-
-
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.
Table 1: Predicted and Experimentally Determined Solubility of (1S)-2-(Boc-amino)cyclopentanone in Various Organic Solvents at 25 °C.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | High | To be determined |
| Ethyl Acetate | 4.4 | Acceptor | High | To be determined | |
| Acetone | 5.1 | Acceptor | High | To be determined | |
| Tetrahydrofuran | 4.0 | Acceptor | High | To be determined | |
| Acetonitrile | 5.8 | Acceptor | Moderate | To be determined | |
| Polar Protic | Methanol | 5.1 | Donor/Acceptor | Moderate | To be determined |
| Ethanol | 4.3 | Donor/Acceptor | Moderate | To be determined | |
| Isopropanol | 3.9 | Donor/Acceptor | Moderate | To be determined | |
| Non-Polar | Toluene | 2.4 | None | Low | To be determined |
| Hexane | 0.1 | None | Low | To be determined | |
| Aqueous | Water | 10.2 | Donor/Acceptor | Insoluble | To be determined |
Polarity Index values are for general reference and can vary slightly depending on the scale used.
Conclusion
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Methodological & Application
Application Notes & Protocols: Synthesis of Antiviral Carbocyclic Nucleoside Analogues from (1S)-N-Boc-2-aminocyclopentanone
Introduction: The Strategic Value of Chiral Aminocyclopentanols in Antiviral Drug Discovery
Carbocyclic nucleoside analogues represent a cornerstone in antiviral chemotherapy. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a carbocycle, typically a cyclopentane or cyclopentene ring.[1][2] This structural modification imparts significant metabolic stability by rendering the molecule resistant to cleavage by phosphorylases, while often retaining the ability to be phosphorylated by viral or cellular kinases to its active triphosphate form.[3] The spatial orientation of the substituents on the carbocyclic ring is paramount for effective interaction with viral enzymes like reverse transcriptases or polymerases, making enantioselective synthesis a critical challenge.[3][4]
(1S)-N-Boc-2-aminocyclopentanone is a versatile and economically significant chiral building block for the synthesis of these antiviral agents. Its pre-defined stereochemistry at the C1 position serves as a crucial control element, guiding the stereochemical outcome of subsequent transformations. The presence of a ketone allows for diastereoselective reduction to introduce a hydroxyl group, while the Boc-protected amine provides a masked nucleophilic center. This application note provides a comprehensive guide to the multi-step synthesis of carbocyclic nucleoside analogues from this key starting material, focusing on a convergent strategy. We will detail robust protocols for the key transformations and explain the underlying chemical principles that ensure high stereochemical fidelity and product yield.
Core Synthetic Strategy: A Convergent Pathway to Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides can be approached through linear or convergent strategies.[5] A linear approach involves building the heterocyclic nucleobase onto the aminocyclopentane core step-by-step. In contrast, a convergent strategy, which we will focus on, involves the synthesis of a functionalized carbocyclic core that is then coupled with a pre-formed nucleobase in a late-stage step.[5] This approach is highly flexible and efficient, allowing for the rapid generation of a diverse library of nucleoside analogues by simply varying the nucleobase coupling partner.
The overall workflow from (1S)-N-Boc-2-aminocyclopentanone is outlined below. The key transformations are:
-
Diastereoselective Reduction: Conversion of the ketone to a secondary alcohol to create the "pseudo-sugar" moiety.
-
Nucleobase Installation: Coupling of the resulting aminocyclopentanol with a desired nucleobase, typically via a Mitsunobu reaction, which proceeds with inversion of configuration.
-
Deprotection: Removal of the Boc protecting group to yield the final antiviral agent.
Caption: Convergent synthesis workflow for antiviral carbocyclic nucleosides.
Protocol 1: Diastereoselective Reduction of (1S)-N-Boc-2-aminocyclopentanone
Scientific Rationale
The primary objective of this step is to reduce the ketone functionality to a hydroxyl group, creating a trans-2-aminocyclopentanol derivative. The trans stereochemistry is often crucial for mimicking the C2' and C3' hydroxyl groups of natural ribosides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, chosen for its operational simplicity and high efficiency. The reaction is performed at a low temperature (0 °C) to enhance diastereoselectivity by minimizing the kinetic energy of the system, favoring the approach of the hydride from the less sterically hindered face, away from the bulky N-Boc group.
Experimental Protocol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (1S)-N-Boc-2-aminocyclopentanone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane until the starting material spot is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain trans-(1S,2S)-N-Boc-2-aminocyclopentanol as a white solid.
Data Summary: Reagents and Stoichiometry
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Typical Amount (for 10 mmol scale) |
| (1S)-N-Boc-2-aminocyclopentanone | 199.26 | 1.0 | 1.99 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 0.57 g |
| Anhydrous Methanol (MeOH) | 32.04 | Solvent | 100 mL |
| Saturated aq. NH₄Cl | 53.49 | Quench | ~30 mL |
Protocol 2: Nucleobase Installation via Mitsunobu Reaction
Scientific Rationale
The Mitsunobu reaction is a powerful and widely used method for coupling a nucleophile (the nucleobase) with a primary or secondary alcohol.[5][6] A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. This is mechanistically critical, as the hydroxyl group of the trans-(1S,2S)-aminocyclopentanol is activated by the azodicarboxylate/phosphine complex, and subsequently displaced by the incoming nucleobase in an Sₙ2-type fashion. This inversion ensures the formation of the desired cis-relationship between the amino group and the newly installed nucleobase, which is often the biologically active configuration. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for this transformation.
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
Experimental Protocol (Example with Uracil)
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add trans-(1S,2S)-N-Boc-2-aminocyclopentanol (1.0 eq), uracil (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.05 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 30 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the Boc-protected carbocyclic uridine analogue.
Data Summary: Reagents and Stoichiometry
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Typical Amount (for 5 mmol scale) |
| trans-(1S,2S)-N-Boc-2-aminocyclopentanol | 201.28 | 1.0 | 1.01 g |
| Uracil | 112.09 | 1.5 | 0.84 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.97 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.47 mL (d=1.027) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | 100 mL |
Protocol 3: Final Boc-Group Deprotection
Scientific Rationale
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the primary amine. The Boc group is acid-labile and is efficiently cleaved using strong acids like trifluoroacetic acid (TFA). The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (DCM) to prevent side reactions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free amine. The final product is isolated as a salt (e.g., trifluoroacetate), which can be used directly or neutralized to the free base if required.
Experimental Protocol
-
Setup: Dissolve the Boc-protected carbocyclic nucleoside (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (often stays at the baseline).
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Isolation: The residue is the trifluoroacetate salt of the final product. It can be triturated with cold diethyl ether to induce precipitation, filtered, and dried under vacuum to yield the final product as a solid. Alternatively, it can be purified via reverse-phase HPLC if necessary.
Conclusion and Broader Applications
The protocols described herein provide a reliable and adaptable framework for the synthesis of antiviral carbocyclic nucleosides from the chiral synthon (1S)-N-Boc-2-aminocyclopentanone. The convergent strategy allows for the creation of diverse molecular libraries by varying the nucleobase in the Mitsunobu coupling step, facilitating structure-activity relationship (SAR) studies.[7][8] The fundamental aminocyclopentane core is a privileged scaffold in medicinal chemistry, most notably appearing in the neuraminidase inhibitor oseltamivir (Tamiflu), which is used to treat influenza A and B virus infections.[9][10] While the synthesis of oseltamivir follows a different pathway, the principles of stereocontrol on a five-membered ring are universal. Mastery of these synthetic techniques empowers researchers to develop novel antiviral agents to combat existing and emerging viral threats.[8]
References
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Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases . National Institutes of Health (NIH). Available at: [Link]
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Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides . ResearchGate. Available at: [Link]
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Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads . bioRxiv. Available at: [Link]
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Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation . Royal Society of Chemistry Publishing. Available at: [Link]
-
Enantioselective Approach to the Synthesis of Cyclohexane Carbocyclic Nucleosides . ACS Publications. Available at: [Link]
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New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides . PubMed. Available at: [Link]
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Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) . PubMed. Available at: [Link]
-
Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues . National Institutes of Health (NIH). Available at: [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold . PubMed Central. Available at: [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? . ScienceDirect. Available at: [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides . University of Hamburg. Available at: [Link]
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- 6. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Diastereoselective Reduction of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Introduction: The Strategic Importance of Chiral Amino Alcohols
In the landscape of pharmaceutical development and complex molecule synthesis, the stereocontrolled synthesis of chiral building blocks is of paramount importance. Among these, vicinal amino alcohols are privileged structural motifs found in a wide array of biologically active molecules, including antiviral agents, glycosidase inhibitors, and chiral ligands for asymmetric catalysis. The diastereoselective reduction of α-amino ketones represents a direct and efficient strategy for accessing these valuable intermediates. This document provides a detailed guide to the diastereoselective reduction of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate, a key precursor for the synthesis of enantiomerically pure 1,2-aminocyclopentanol derivatives. We will delve into the mechanistic rationale behind achieving high diastereoselectivity, present robust experimental protocols, and discuss the critical aspects of purification and characterization.
Mechanistic Insights: Controlling Stereochemistry
The reduction of a ketone adjacent to a chiral center, as in this compound, can lead to two possible diastereomeric alcohols: (1S,2R)- and (1S,2S)-tert-butyl (2-hydroxycyclopentyl)carbamate. The predominance of one diastereomer over the other is governed by the interplay of steric and electronic factors in the transition state. Two primary models are often invoked to predict the stereochemical outcome: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).
Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal ion, the conformation of the α-amino ketone is dictated by steric and electronic interactions. The largest group on the chiral carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. For this compound, the bulky N-Boc-carbamate group would be considered the "large" group. Hydride attack would then occur from the less hindered face, leading to the formation of the syn (1S,2S) diastereomer.
Cram-Chelate Model (Chelation Control): In the presence of a Lewis acidic metal ion that can coordinate to both the carbonyl oxygen and the nitrogen of the carbamate, a rigid five-membered chelate ring is formed.[1] This chelation locks the conformation of the substrate, and the hydride reagent will preferentially attack from the less sterically hindered face of this rigid complex. This typically leads to the formation of the anti (1S,2R) diastereomer.[2]
The choice of reducing agent and reaction conditions is therefore critical in dictating which of these pathways is dominant and, consequently, the diastereomeric ratio of the product.
Sources
Application Notes and Protocols for the Synthesis of Cyclopentane-Based Peptide Nucleic Acid (PNA) Monomers
Introduction: Engineering Superior Nucleic Acid Mimics
Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure of DNA and RNA, but with a crucial difference: its backbone is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds instead of a sugar-phosphate backbone. This charge-neutral backbone eliminates the electrostatic repulsion inherent in DNA and RNA duplexes, leading to stronger and more specific binding to complementary nucleic acid sequences. Furthermore, this unnatural backbone grants PNA exceptional resistance to degradation by nucleases and proteases, making it a highly promising candidate for therapeutic and diagnostic applications.[1]
However, standard PNA oligomers are not without their challenges. Issues such as poor aqueous solubility, a tendency to self-aggregate, and limited cellular permeability can hinder their in-vivo applications.[2] To overcome these limitations, chemical modification of the PNA backbone has become a key area of research. One of the most successful strategies is the incorporation of a cyclopentane ring into the N-(2-aminoethyl)glycine backbone.
This modification introduces a conformational restraint, pre-organizing the PNA strand into a helical structure that is conducive to binding with DNA or RNA.[3] The result is a significant enhancement in hybridization affinity, sequence specificity, and overall stability of the PNA-nucleic acid duplex.[3][4][5][6] The stereochemistry of the cyclopentane ring is critical; the (S,S)-trans-cyclopentane configuration promotes a right-handed helix that readily binds to natural DNA and RNA, while the (R,R) enantiomer favors a left-handed helix that is bioorthogonal, meaning it does not bind to endogenous nucleic acids but can bind to a complementary (R,R)-PNA strand.[4][7]
This application note provides a detailed guide to the principles and protocols for synthesizing stereochemically pure cyclopentane-based PNA monomers, equipping researchers with the knowledge to build next-generation nucleic acid tools for advanced therapeutics and diagnostics.
Core Synthetic Strategy and Mechanistic Considerations
The synthesis of a cyclopentane-PNA monomer is a multi-step process that hinges on the precise construction of a chiral diamine scaffold. The overall goal is to produce a building block that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) for the assembly of PNA oligomers.
Key Synthetic Pillars:
-
Stereoselective Synthesis of the Cyclopentane Core: The cornerstone of the entire process is establishing the correct stereochemistry of the trans-1,2-diaminocyclopentane unit. This chirality dictates the helical preference and, consequently, the binding properties of the final PNA oligomer.[7] Asymmetric synthesis routes, often starting from simple achiral precursors like cyclopentene oxide, or the use of chiral building blocks derived from natural sources, are common approaches.[8][9]
-
Orthogonal Protection Strategy: To selectively build the monomer, the two amino groups of the cyclopentane diamine must be distinguished. This is achieved using an orthogonal protecting group strategy. Typically, one amine is protected with a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc), which will be removed during the iterative cycle of solid-phase synthesis. The other amine, which will be part of the monomer's backbone extension, is often protected with an acid-labile group like tert-butyloxycarbonyl (Boc) during the initial solution-phase synthesis.
-
Nucleobase Installation: The nucleobase (e.g., thymine, cytosine, adenine, guanine) is introduced as an acetic acid derivative. This moiety is coupled to one of the amino groups of the cyclopentane scaffold using standard peptide coupling chemistry. The exocyclic amines of A, C, and G must themselves be protected with groups like benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during oligomer assembly.
The following workflow diagram illustrates the conceptual stages for producing an Fmoc-protected cyclopentane PNA monomer ready for solid-phase synthesis.
Caption: Conceptual Workflow for cpPNA Monomer Synthesis.
Experimental Protocol: Synthesis of Fmoc-(S,S)-trans-cpPNA-Thymine Monomer
This section provides a representative, step-by-step protocol for the synthesis of the thymine monomer. This protocol is based on established methodologies in the field and serves as a practical guide.[4][10]
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
Part 1: Synthesis of Mono-Boc-Protected (1S,2S)-1,2-Diaminocyclopentane
-
Rationale: This initial stage establishes the core chiral scaffold and orthogonally protects one of the two amino groups, allowing for the sequential addition of the nucleobase and the Fmoc group.
-
Materials & Reagents:
-
(1S,2S)-1,2-Diaminocyclopentane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes (solvents for chromatography)
-
-
Procedure:
-
Dissolve (1S,2S)-1,2-diaminocyclopentane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq).
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the mono-Boc-protected diamine as a white solid.
-
Part 2: Coupling with Thymine-1-acetic acid
-
Rationale: This step attaches the nucleobase to the cyclopentane scaffold via a stable amide bond. HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields.
-
Materials & Reagents:
-
Mono-Boc-protected (1S,2S)-1,2-diaminocyclopentane (from Part 1)
-
Thymine-1-acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve thymine-1-acetic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate.
-
Add a solution of the mono-Boc-protected diamine (1.0 eq) in DMF to the activated mixture.
-
Add DIPEA (2.5 eq) and stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
-
Part 3: Boc Deprotection and Fmoc Installation
-
Rationale: The acid-labile Boc group is removed to expose the second amine, which is then protected with the base-labile Fmoc group. This final monomer is now properly functionalized for use in an automated PNA synthesizer.
-
Materials & Reagents:
-
Boc-protected cyclopentane-thymine intermediate (from Part 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
-
Procedure:
-
Boc Deprotection: Dissolve the intermediate from Part 2 in a solution of 25-50% TFA in DCM. Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, concentrate the solution in vacuo to remove TFA and DCM. Co-evaporate with toluene several times to ensure complete removal of residual acid.
-
Fmoc Protection: Dissolve the resulting crude amine salt in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.
-
Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.
-
Stir vigorously for 3-4 hours, allowing the reaction to warm to room temperature.
-
After the reaction is complete, dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to obtain the Fmoc-(S,S)-trans-cpPNA-Thymine monomer as a white, crystalline solid.
-
Data Summary and Characterization
The successful synthesis of the monomer must be validated through rigorous characterization.
| Synthetic Step | Typical Yield | Purification Method | Key Characterization |
| 1. Mono-Boc Protection | 60-70% | Silica Gel Chromatography | ¹H NMR, ¹³C NMR, ESI-MS |
| 2. Nucleobase Coupling | 85-95% | Aqueous Work-up / Chromatography | ¹H NMR, ESI-MS, HPLC |
| 3. Fmoc Installation | 80-90% | Silica Gel Chromatography | ¹H NMR, ¹³C NMR, ESI-MS, HPLC |
| Overall Yield | ~40-55% | - | - |
Table 1: Summary of synthetic steps, typical yields, and characterization methods for the Fmoc-(S,S)-trans-cpPNA-Thymine monomer.
Application in Automated PNA Oligomer Synthesis
The synthesized cyclopentane-PNA monomers are directly compatible with standard Fmoc-based solid-phase synthesis protocols on automated peptide synthesizers.[10] The monomer is typically dissolved in a suitable solvent like N-methylpyrrolidone (NMP) to a concentration of 0.2 M.[11] The synthesis cycle involves:
-
Fmoc Deprotection: The N-terminal Fmoc group on the growing PNA chain (attached to a solid support resin) is removed using a solution of 20% piperidine in DMF.[10]
-
Monomer Coupling: The cyclopentane-PNA monomer is activated in situ with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) and then coupled to the newly freed N-terminal amine of the resin-bound chain.[10][12]
-
Capping (Optional): Any unreacted amines on the resin can be acetylated using acetic anhydride to prevent the formation of deletion sequences.
-
Cleavage and Deprotection: After the full sequence is assembled, the PNA oligomer is cleaved from the resin and all remaining protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like m-cresol.[10][11]
-
Purification: The crude PNA is precipitated with diethyl ether and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
Impact on Research and Drug Development
The integration of cyclopentane-modified monomers into PNA oligomers provides significant, tangible benefits for both therapeutic and diagnostic development.
Tunable, High-Affinity Binding
The most striking advantage is the predictable and additive increase in thermal stability of PNA-DNA/RNA duplexes. Each incorporation of a cyclopentane unit can increase the melting temperature (Tₘ) by approximately +5 °C.[4][6] This allows for the rational design of PNA probes with finely tuned thermodynamic properties, enabling exceptionally strong binding even for short sequences.[4][6]
| PNA Construct | Modification | ΔTₘ vs. Unmodified PNA (°C) |
| aegPNA | None | 0 |
| cpPNA-1 | 1 Cyclopentane Unit | +5.2 |
| cpPNA-2 | 2 Cyclopentane Units | +10.1 |
| cpPNA-4 | 4 Cyclopentane Units | +19.5 |
| cpPNA-9 | 9 Cyclopentane Units | +49.7 |
Table 2: Illustrative impact of sequential cyclopentane incorporation on the melting temperature (Tₘ) of a PNA-DNA duplex. Data adapted from Zheng et al., 2018.[4]
Enhanced Mismatch Discrimination
The conformational rigidity imparted by the cyclopentane ring leads to a higher energetic penalty for mismatched base pairs. This results in superior single-nucleotide polymorphism (SNP) discrimination, a critical feature for high-fidelity diagnostics and allele-specific gene targeting.[4][13]
Therapeutic and Diagnostic Platforms
-
Antisense Therapeutics: High-affinity cyclopentane PNAs can function as potent antisense agents, sterically blocking the translation of target mRNAs or inhibiting miRNA function, with potential applications in oncology and anti-viral therapies.[1][12][14] Their nuclease resistance makes them ideal for in vivo use.[1]
-
Advanced Diagnostics: Cyclopentane PNAs serve as robust capture probes in biosensors and microfluidic devices for the detection of pathogenic nucleic acids.[5][7][15] Their high affinity improves the sensitivity of detection assays, enabling the identification of targets at very low concentrations.[15]
-
Live-Cell Imaging: When incorporated into fluorescent probe designs, such as Forced Intercalation Thiazole Orange (FIT) PNAs, the cyclopentane modification can lead to brighter and more specific sensors for imaging RNA in living cells.[13][16]
Conclusion
The synthesis of cyclopentane-based PNA monomers represents a significant advancement in the field of nucleic acid chemistry. By introducing a well-defined conformational constraint, these monomers enable the construction of PNA oligomers with programmable, high-affinity binding to DNA and RNA, coupled with exceptional sequence specificity. The detailed synthetic protocols and applications outlined in this guide provide researchers and drug developers with the foundational knowledge to leverage this powerful technology for creating the next generation of genetic medicines and high-precision diagnostic tools.
References
-
Murray, K. (2018). Preparation Of Clickable Monomers Compatible With Automated PNA Synthesis. University of Lynchburg. [Link]
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Patil, K. M., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 846436. [Link]
-
Yang, Y., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. Organic Letters, 23(23), 9324–9329. [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 97-107. [Link]
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Petrillo, C., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(18), 11319-11367. [Link]
-
Pokorski, J. K., et al. (2011). Cyclopentane-Peptide Nucleic Acids for Qualitative, Quantitative, and Repetitive Detection of Nucleic Acids. Bioconjugate Chemistry, 22(7), 1415–1421. [Link]
-
Wojnilowicz, M., et al. (2020). Cyclopentane FIT-PNAs: bright RNA sensors. RSC Chemical Biology, 1(4), 263-267. [Link]
-
Saha, M., et al. (2021). Gold Nanoparticle Conjugates for the Detection of Nucleic Acids in a Microfluidic Format. Bioconjugate Chemistry, 32(12), 2536–2543. [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 97-107. [Link]
-
Wang, F., et al. (2005). The first synthesis of chiral PNA monomer-cyclen conjugates. Journal of Peptide Science, 11(8), 531-535. [Link]
-
Pokorski, J. K., & Appella, D. H. (2003). A Cyclopentane Conformational Restraint for a Peptide Nucleic Acid: Design, Asymmetric Synthesis, and Improved Binding Affinity to DNA and RNA. Organic Letters, 5(12), 2071-2074. [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 97-107. [Link]
-
de la Cruz, L., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(24), 11096–11107. [Link]
-
Adzmi, F., et al. (2022). Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers. RSC Advances, 12(27), 17359-17368. [Link]
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Gupta, A., et al. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids, 34, 102047. [Link]
-
Pan, L., et al. (2020). Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry, 8, 597. [Link]
-
Gupta, A., et al. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids, 34, 102047. [Link]
-
Wojnilowicz, M., et al. (2024). 7-Methylguanine With a Cyclopentane Backbone: A Bright Combination for a FIT-PNA RNA Sensor. ChemBioChem, e202400650. [Link]
-
Pokorski, J. K., et al. (2005). Cyclopentane-modified PNA improves the sensitivity of nanoparticle-based scanometric DNA detection. Chemical Communications, (16), 2101-2103. [Link]
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Application Note: Diastereoselective Synthesis of Substituted Chiral Cyclopentylamines from tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Abstract
This technical guide provides detailed protocols and scientific rationale for the synthesis of structurally diverse, substituted chiral cyclopentylamines, utilizing the versatile chiral building block, tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate. Chiral cyclopentylamine moieties are significant pharmacophores found in numerous therapeutic agents, making their stereocontrolled synthesis a critical objective in medicinal chemistry and drug development.[1][2][3] This document outlines two primary diastereoselective strategies starting from a common N-Boc-protected aminoketone: Reductive Amination and Nucleophilic Addition of Organometallic Reagents . We provide step-by-step experimental protocols, discuss the underlying principles of stereochemical control, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Cyclopentylamines
The cyclopentane ring offers a rigid, three-dimensional scaffold that can effectively orient substituents in precise spatial arrangements, making it a highly desirable structural motif in drug design. When functionalized with an amine group, the resulting cyclopentylamine can engage in crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.[2] The chirality of these molecules is paramount, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3]
The starting material, this compound, is an invaluable chiral precursor. The (1S)-configured stereocenter adjacent to the ketone, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group, provides a strong basis for inducing stereoselectivity in subsequent transformations at the C2 position. This guide details reliable methods to leverage this inherent chirality to produce substituted 1,2-aminocyclopentane derivatives with high diastereomeric purity.
Overview of Synthetic Strategies
The ketone functionality of this compound is the primary site for introducing molecular diversity. The two main strategies detailed herein involve the conversion of the C2 ketone into a secondary amine (reductive amination) or a tertiary alcohol (nucleophilic addition), which can be further functionalized. The (1S)-Boc-amino group at C1 plays a crucial role in directing the stereochemical outcome of these reactions.
Figure 1: General workflow for the synthesis of substituted chiral cyclopentylamines.
Strategy 1: Diastereoselective Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds.[4][5] The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the ketone with a primary amine, followed by reduction. The stereoselectivity of the reduction is influenced by the steric hindrance imposed by the adjacent N-Boc group and the choice of reducing agent.
Causality Behind Experimental Choices:
-
Amine Selection: A primary amine is used to form the key imine/iminium intermediate.
-
Catalyst: A mild acid catalyst (e.g., acetic acid) is often employed to facilitate imine formation without causing premature deprotection of the Boc group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective for imines over ketones compared to reagents like sodium borohydride (NaBH₄), thus minimizing side reactions. Its bulkiness also enhances diastereoselectivity, favoring hydride delivery from the face opposite to the large Boc-protected amine at C1, leading predominantly to the trans product.
Protocol 1: Synthesis of tert-Butyl N-[(1S,2S)-2-(benzylamino)cyclopentyl]carbamate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, typically as a mixture of diastereomers, with the trans-(1S,2S) isomer being the major product.
Expected Outcome and Data
The steric bulk of the (1S)-N-Boc group directs the incoming hydride to the opposite face of the cyclopentane ring, leading to a predominance of the trans diastereomer.
| Entry | Reducing Agent | Solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCM | >90:10 | 85-95 |
| 2 | NaBH₃CN | MeOH | ~80:20 | 75-85 |
| 3 | H₂, Pd/C | EtOH | ~70:30 | 90-98 |
| Table 1: Comparison of reducing agents for the reductive amination protocol. |
Strategy 2: Diastereoselective Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the C2 ketone provides a direct route to 2-substituted-2-hydroxy-cyclopentylamines. The stereochemical outcome is governed by Felkin-Anh or chelation-controlled models, where the large N-Boc group and the oxygen of the carbamate can influence the trajectory of the incoming nucleophile.
Causality Behind Experimental Choices:
-
Reagent: Grignard (R-MgBr) or organolithium (R-Li) reagents are used as carbon nucleophiles.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to maintain the reactivity of the organometallic reagent.
-
Temperature: Reactions are conducted at low temperatures (-78 °C to 0 °C) to enhance selectivity and minimize side reactions. The bulky N-Boc group at C1 sterically hinders the syn-attack, favoring the nucleophile's approach from the less hindered face to yield the anti-addition product as the major isomer.
Protocol 2: Synthesis of tert-Butyl N-[(1S,2R)-2-hydroxy-2-methylcyclopentyl]carbamate
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor for the consumption of the starting material by TLC (quench a small aliquot with NH₄Cl before spotting).
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to separate the diastereomers.
Final Step: Boc Group Deprotection
The final step to furnish the free chiral cyclopentylamine is the removal of the Boc protecting group. This is reliably achieved under acidic conditions.[6][7]
Figure 2: Workflow for the acidic deprotection of the Boc group.
Protocol 3: General Procedure for Boc Deprotection
Materials:
-
Boc-protected cyclopentylamine (1.0 eq)
-
4M HCl in 1,4-dioxane OR Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or use it neat.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.[6] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be used without further purification or triturated with ether.
Conclusion
The protocols described in this application note provide robust and diastereoselective methods for synthesizing valuable chiral substituted cyclopentylamines from the readily available precursor, this compound. By leveraging the inherent stereochemistry of the starting material, researchers can access a diverse range of cis and trans 1,2-disubstituted cyclopentylamine scaffolds with high levels of stereocontrol. These methodologies are directly applicable to drug discovery and development programs aiming to explore the chemical space around this important pharmacophore.
References
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
-
Cramer, N., et al. (n.d.). Aryl cyclopentylamines in bioactive synthetic compounds and natural products. ResearchGate. [Link]
-
Di Mola, A., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Gong, L., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. [Link]
-
Lebel, H., & Leogane, O. (2005). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. MDPI. [Link]
-
Moglioni, A. G., et al. (2000). Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids. Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
O'Brien, P., et al. (2004). Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q. University of York Research Database. [Link]
-
O'Neil, G. W., & Phillips, A. J. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]
-
Open Access Journals. (n.d.). Role of Chirality in Drugs Discovery and Development. Open Access Journals. [Link]
-
Pandey, G., et al. (n.d.). Diastereoselective synthesis of spiroketals via radical cyclization. Sci-Hub. [Link]
-
RSC Publishing. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]
-
Smith, A. B., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Journal of Organic Chemistry. [Link]
-
Verma, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]
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- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Scale-Up Synthesis of (1S)-2-(Boc-amino)cyclopentanone
Introduction: The Significance of (1S)-2-(Boc-amino)cyclopentanone in Medicinal Chemistry
(1S)-2-(Boc-amino)cyclopentanone is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its constrained five-membered ring and the stereochemically defined amine functionality make it an ideal scaffold for introducing structural rigidity and specific molecular interactions in drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine during subsequent synthetic transformations and can be removed under mild acidic conditions, a feature highly valued in complex, multi-step syntheses.[1] The enantiopurity of this intermediate is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[2]
This guide provides a comprehensive overview of a scalable and robust synthetic procedure for (1S)-2-(Boc-amino)cyclopentanone, tailored for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic route, a detailed scale-up protocol for the Boc protection, purification strategies suitable for large-scale production, and the necessary analytical methods for ensuring the highest standards of quality and purity.
Proposed Scalable Synthetic Route
A direct, scalable asymmetric synthesis of (1S)-2-aminocyclopentanone can be challenging. A practical and economically viable approach for large-scale production often involves the resolution of a racemic mixture or an enzymatic kinetic resolution. Here, we propose a scalable route commencing with the resolution of racemic 2-aminocyclopentanone.
Caption: Proposed scalable synthetic workflow for (1S)-2-(Boc-amino)cyclopentanone.
Part 1: Scale-Up Synthesis of (1S)-2-aminocyclopentanone via Resolution
A resolution-based approach is often favored in industrial settings for its robustness and cost-effectiveness.
Protocol 1: Diastereomeric Salt Resolution of (±)-2-aminocyclopentanone
Materials and Equipment:
-
Racemic 2-aminocyclopentanone hydrochloride
-
L-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Large glass-lined reactor with temperature control and overhead stirring
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Liberation of the Free Amine: In a suitably sized reactor, dissolve racemic 2-aminocyclopentanone hydrochloride in deionized water. Cool the solution to 0-5 °C and slowly add a solution of sodium hydroxide to basify the mixture to a pH of >12. Extract the liberated free amine into a suitable organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 2-aminocyclopentanone as an oil.
-
Diastereomeric Salt Formation: Dissolve the crude racemic 2-aminocyclopentanone in warm methanol. In a separate vessel, prepare a solution of L-tartaric acid (0.5 equivalents) in warm methanol.
-
Crystallization: Slowly add the L-tartaric acid solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the diastereomeric salt.
-
Isolation: Collect the crystalline solid by filtration and wash with cold methanol. The solid is the L-tartrate salt of (1S)-2-aminocyclopentanone.
-
Liberation of the Chiral Amine: Suspend the isolated diastereomeric salt in water and add a solution of sodium hydroxide until the pH is >12. Extract the (1S)-2-aminocyclopentanone into an organic solvent, dry the organic phase, and concentrate under reduced pressure.
Part 2: Scale-Up Boc Protection of (1S)-2-aminocyclopentanone
This section details the large-scale N-tert-butoxycarbonylation of the resolved (1S)-2-aminocyclopentanone.
Protocol 2: Boc Protection Reaction
Materials and Equipment:
-
(1S)-2-aminocyclopentanone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large glass-lined reactor with temperature control and overhead stirring
-
Separatory funnel (or equivalent for liquid-liquid extraction at scale)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with (1S)-2-aminocyclopentanone and the chosen solvent (e.g., DCM). Cool the solution to 0-5 °C with stirring.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the reaction solvent to the cooled mixture, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1S)-2-(Boc-amino)cyclopentanone.
Part 3: Purification and Isolation
For large-scale production, crystallization is the preferred method of purification over chromatography due to its efficiency and lower cost.
Protocol 3: Crystallization of (1S)-2-(Boc-amino)cyclopentanone
Materials and Equipment:
-
Crude (1S)-2-(Boc-amino)cyclopentanone
-
Heptane or Hexane
-
Ethyl acetate (EtOAc)
-
Crystallization vessel with temperature control and stirring
-
Filtration unit
-
Vacuum oven
Procedure:
-
Solvent Selection: A solvent system of ethyl acetate and a non-polar solvent like heptane or hexane is a good starting point for crystallization. The product should be soluble in the more polar solvent (EtOAc) and insoluble in the non-polar solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate.
-
Crystallization: Slowly add heptane or hexane to the warm solution with stirring until turbidity is observed.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold heptane/hexane, and dry under vacuum to a constant weight.
Part 4: Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Table 1: Analytical Methods for Quality Control
| Parameter | Method | Typical Conditions | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Consistent with the structure of (1S)-2-(Boc-amino)cyclopentanone. | Conforms to structure |
| Purity | HPLC-UV | C18 column, mobile phase of acetonitrile/water gradient, UV detection at ~210 nm. | ≥ 98% |
| Enantiomeric Excess | Chiral HPLC or Chiral SFC[3] | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series), mobile phase of hexane/isopropanol or supercritical CO₂/methanol.[4] | ≥ 99% ee |
| Residual Solvents | Gas Chromatography (GC) | Headspace GC with a suitable column and detector. | Within ICH limits |
Part 5: Process Safety and Hazard Analysis
A thorough risk assessment is mandatory before performing any chemical synthesis at scale.
Caption: Hazard analysis and mitigation strategy for the scale-up synthesis.
Key Safety Considerations:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a skin and eye irritant and a potential sensitizer. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Triethylamine (TEA): TEA is corrosive and flammable. Use in a fume hood and away from ignition sources.
-
Exothermic Reaction: The Boc protection reaction is exothermic. Slow and controlled addition of (Boc)₂O is crucial to manage the heat generated. A reliable cooling system for the reactor is essential.
-
Gas Evolution: The reaction produces carbon dioxide gas. Ensure the reactor is not a closed system and is properly vented to avoid pressure build-up.
Conclusion
The successful scale-up synthesis of (1S)-2-(Boc-amino)cyclopentanone is achievable through a well-designed and controlled process. The proposed route, utilizing a classical resolution of the racemic amine followed by a robust Boc protection, offers a practical and scalable approach. Careful attention to reaction parameters, purification techniques, and safety protocols is paramount to ensure a high-quality product in a safe and efficient manner. The analytical methods outlined are critical for verifying the purity and enantiomeric integrity of this valuable chiral building block, thereby supporting the advancement of pharmaceutical research and development.
References
- BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
- BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. BenchChem.
- Chen, X., et al. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods.
- Li, G., et al. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2213–2224.
- Ma, P., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Sources
Troubleshooting & Optimization
Technical Support Center: Preparation of (1S)-N-Boc-2-aminocyclopentanone
Welcome to the technical support guide for the synthesis of (1S)-N-Boc-2-aminocyclopentanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful synthesis and high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing the precursor, (1S,2S)-N-Boc-1-amino-2-cyclopentanol, to (1S)-N-Boc-2-aminocyclopentanone?
The two most frequently employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation . Both are considered mild oxidation techniques that are well-suited for converting secondary alcohols to ketones without over-oxidation.[1] The choice between them often depends on substrate sensitivity, reagent availability, and scale.
Q2: I am observing a significant loss of enantiomeric purity in my final product. What is the likely cause?
The most probable cause is epimerization of the chiral center alpha to the newly formed ketone. This is a common issue in the synthesis of α-amino ketones.[2] The α-proton is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization. This is particularly problematic if basic conditions are used during the reaction or workup.
Q3: My reaction is not going to completion, and I'm isolating unreacted starting material. What should I do?
Incomplete conversion can be due to several factors:
-
Insufficient oxidant: Ensure you are using a sufficient excess of the oxidizing agent. For Dess-Martin periodinane, it is common to use 1.1 to 1.5 equivalents.
-
Reagent quality: Both Swern and Dess-Martin reagents are sensitive to moisture. Use freshly opened or properly stored reagents. Impure or partially hydrolyzed DMP can be less effective.[3]
-
Reaction temperature: Swern oxidations require strict temperature control (typically below -60 °C) for the formation of the active species.[4] Allowing the reaction to warm prematurely can lead to reagent decomposition.
Q4: I'm having difficulty purifying my product by flash chromatography on silica gel. Are there any special considerations?
Purifying aminoketones on silica gel can be challenging. The basicity of the amine can lead to tailing and poor separation.[5] Additionally, the slightly acidic nature of silica gel can potentially promote epimerization or degradation of the product. It is advisable to use a modified purification strategy, such as adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to improve peak shape.[5] Alternatively, reversed-phase chromatography can be a good option.
Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Loss of Stereochemical Integrity (Epimerization)
Symptom: The optical rotation of your product is lower than the literature value, or chiral HPLC analysis shows the presence of the (1R)-enantiomer.
Root Cause Analysis:
The α-proton in (1S)-N-Boc-2-aminocyclopentanone is susceptible to abstraction under basic conditions, leading to racemization through an enolate intermediate.[2]
-
During Swern Oxidation: The use of an excess of a strong, non-hindered base like triethylamine can promote epimerization, especially if the reaction is allowed to warm for an extended period after the oxidation is complete.
-
During Dess-Martin Oxidation: While generally neutral, the reaction can become acidic due to the formation of acetic acid as a byproduct.[5] If a base is added to buffer the reaction, it can induce epimerization.
-
During Workup and Purification: Exposure to basic aqueous solutions or prolonged contact with silica gel can also lead to a loss of enantiomeric purity.
Solutions and Preventative Measures:
| Strategy | Rationale |
| Use a hindered base in Swern Oxidation | Bases like diisopropylethylamine (DIPEA) are less likely to abstract the α-proton due to steric hindrance. |
| Careful control of reaction time and temperature | Do not let the reaction stir for an unnecessarily long time after completion. For Swern oxidation, quench the reaction at low temperature before warming up. |
| Buffered Dess-Martin Oxidation | If your substrate is acid-sensitive, you can buffer the DMP oxidation with a weak, non-nucleophilic base like pyridine.[5] However, be mindful that this can increase the risk of epimerization. |
| Neutral Workup | Avoid strongly basic or acidic washes during the workup. Use saturated ammonium chloride or sodium bicarbonate solutions cautiously. |
| Modified Chromatography | Use triethylamine-treated silica gel or consider reversed-phase chromatography for purification.[5] |
Issue 2: Formation of a Pummerer Rearrangement Byproduct in Swern Oxidation
Symptom: You observe a significant byproduct in your crude NMR with a characteristic methylthiomethyl (MTM) ether signal (a singlet around δ 2.1 ppm and a methylene group around δ 4.7 ppm).
Root Cause Analysis:
The Pummerer rearrangement is a known side reaction in Swern-type oxidations.[6] If the reaction temperature is not kept sufficiently low (i.e., rises above -60 °C) before the addition of the alcohol, the activated DMSO intermediate can rearrange to form an electrophilic species that can be trapped by the alcohol to form a stable MTM ether, which will not oxidize further.
Caption: Pummerer rearrangement leading to MTM ether formation.
Solutions and Preventative Measures:
| Strategy | Rationale |
| Strict Temperature Control | Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride to DMSO and subsequent addition of the alcohol. |
| Correct Order of Addition | Always add the oxalyl chloride to the DMSO first, followed by the alcohol, and finally the base. |
| Use Alternative DMSO Activation | Reagents like trifluoroacetic anhydride (TFAA) can sometimes be used, but they are more reactive and may lead to other side reactions.[7] |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of (1S,2S)-N-Boc-1-amino-2-cyclopentanol
This protocol is adapted from procedures used for similar substrates and is a good starting point for optimization.[8]
-
To a solution of (1S,2S)-N-Boc-1-amino-2-cyclopentanol (1.0 eq) in dry dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC (e.g., in 30% ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA, IC, or AD-H is a good starting point.
-
Mobile Phase: Begin with a mixture of n-hexane and isopropanol (IPA). A typical starting gradient might be 95:5 hexane:IPA, moving towards a higher percentage of IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Optimization: If separation is not achieved, vary the ratio of hexane to IPA. Small amounts of ethanol or methanol can also be tried as a modifier.
Caption: Workflow for chiral HPLC method development.
Data Interpretation
Identifying Epimerization by ¹H NMR:
While full separation of enantiomers is not possible by standard ¹H NMR, the formation of diastereomeric derivatives can allow for the determination of enantiomeric excess.[10] A common method involves reacting the deprotected amine with a chiral derivatizing agent, such as Mosher's acid chloride, and then integrating the signals of the resulting diastereomers.
If you have access to both the (1S) and (1R) standards, you may be able to see baseline separation of some peaks in a high-field NMR, but this is not guaranteed. A more reliable NMR method for determining the epimeric ratio is to use a chiral solvating agent.
References
-
Conway, L., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Journal of Chemical Research, 45(1-2), 10-16. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]
-
Wipf, P. (2007). Alcohol Oxidations. University of Pittsburgh Chemistry Department. [Link]
- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Journal of Molecular Structure.
-
Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Dess-Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
- Facile t-BOC and FMOC Amino Acid Chiral Separ
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of Chiral Cyclopentenones. (2015). Chemical Reviews. [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules. [Link]
- Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases. (2025).
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.
-
Swern oxidation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). Semantic Scholar.
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. [Link]
- Application of Dess-Martin oxidation in total synthesis of natural products. (2021).
- Boc Protection of Aminoglycosides. (2012). ChemSpider Synthetic Pages.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025).
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2018). Chemical Science. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals. [Link]
- Chiral HPLC Separ
-
17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2018). PubMed Central. [Link]
- Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2024). bioRxiv.
-
Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2025).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. (2017). Oriental Journal of Chemistry.
- Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway. (2013). The Royal Society of Chemistry.
-
Swern oxidation mechanism || explained with examples. (2020). YouTube. [Link]
-
1H NMR conformational study of a variety of alpha-anomers of C5-substituted 2'-deoxyuridines: comparison to their antiherpetic beta counterparts. (2001). PubMed. [Link]
-
Byproducts Produced in Swern Oxidation. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]
- Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). ScienceDirect.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining the Enantiomeric Integrity of (1S)-2-(tert-Butoxycarbonylamino)cyclopentan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. The inherent challenge with this and similar α-amino ketones is their susceptibility to racemization, which can compromise experimental outcomes and the efficacy of target molecules. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the stereochemical integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one.
Q1: What is (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one and why is its chirality important?
(1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one is a synthetic building block used in the preparation of complex molecules, particularly pharmaceuticals. It features a five-membered ring with a ketone and a Boc-protected amine on adjacent carbons. The "(1S)" designation refers to the specific three-dimensional arrangement (stereochemistry) at the carbon atom bearing the amino group. This specific stereoisomer is crucial because biological systems, such as enzymes and receptors, are chiral. The therapeutic activity of a drug often depends on a single enantiomer, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric purity of this starting material is critical for synthesizing the correct, biologically active target compound.
Q2: What is racemization, and why is this specific compound so prone to it?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[1][2] This specific compound is highly susceptible to racemization because the chiral center is an "α-carbon"—the carbon atom directly adjacent to the ketone's carbonyl group.
The underlying chemical mechanism is enolization . The hydrogen atom on this α-carbon is acidic and can be removed under either acidic or basic conditions.[3][4] This process forms a planar, achiral intermediate called an enol (in acid) or an enolate (in base).[4][5] When this planar intermediate is reprotonated to reform the ketone, the proton can add from either the top or bottom face with roughly equal probability. This non-selective protonation results in the formation of both the original (1S) enantiomer and its mirror image, the (1R) enantiomer, leading to a loss of enantiomeric purity.[1][3][5]
Q3: What are the primary experimental factors that cause racemization of this compound?
Three main factors greatly accelerate the enolization process and must be carefully controlled:
-
Presence of Acid or Base: Both acids and bases act as catalysts for enolization.[3][4] Strong acids protonate the carbonyl oxygen, making the α-proton more acidic and easier to remove.[6][7] Bases directly remove the acidic α-proton to form the enolate.[8] Even seemingly neutral materials, like standard silica gel, are acidic enough to cause significant racemization.
-
Elevated Temperature: Heat provides the necessary energy to overcome the activation barrier for enolization.[9] Reactions, workups, or purification steps performed at room temperature or higher are at high risk for racemization.
-
Solvent Choice: Polar protic solvents (like methanol or water) can facilitate the proton transfer steps required for enolization and should be used with caution, especially in the presence of acid or base.
Q4: How can I determine if my sample has racemized?
Assessing the enantiomeric excess (ee) of your sample is critical. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A specialized chiral stationary phase is used to physically separate the (1S) and (1R) forms, and the relative peak areas are used to calculate the ee.[10][11]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate enantiomers. It is suitable for volatile and thermally stable compounds, though derivatization may be necessary to improve performance.[10][11]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral auxiliary reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.[12]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: My reaction product shows significant racemization after workup.
-
Possible Cause A: Acidic or Basic Workup Conditions.
-
Why it happens: Standard aqueous workups involving acidic washes (e.g., 1M HCl) or strong basic washes (e.g., 1M NaOH) will rapidly catalyze enolization and destroy your product's stereochemistry.
-
Solution: Always use neutral or mildly basic workup conditions. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine (saturated NaCl). Ensure all steps are performed at low temperature (0 °C or below).
-
-
Possible Cause B: High Temperature During Workup or Solvent Removal.
-
Why it happens: Allowing the reaction mixture to warm to room temperature during extraction or concentrating the product on a rotary evaporator at elevated temperatures can cause significant racemization.
-
Solution: Conduct all extractions in an ice bath. When removing solvent, use a rotary evaporator with the water bath at room temperature or below and utilize high vacuum to ensure efficient evaporation without heating.
-
Problem 2: I am losing enantiomeric purity during chromatographic purification.
-
Possible Cause: Use of Standard Silica Gel.
-
Why it happens: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidic environment is a major cause of on-column racemization for sensitive compounds like α-amino ketones.
-
Solution:
-
Use Neutralized Silica Gel: Deactivate the silica gel before use by preparing a slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). See Protocol 2 for a detailed procedure.
-
Use Alternative Media: Consider using neutral alumina or other non-acidic stationary phases if compatible with your separation.
-
Flash Chromatography: Perform the purification as quickly as possible ("flash" it) to minimize the compound's residence time on the column.
-
-
Problem 3: My starting material shows decreasing enantiomeric excess upon storage.
-
Possible Cause: Improper Storage.
-
Why it happens: The compound can slowly racemize over time if not stored under optimal conditions. Exposure to moisture, air (which contains acidic CO₂), light, or elevated temperatures can contribute to degradation.
-
Solution: Store the compound as a solid in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), at low temperature (-20 °C is recommended), and protected from light. Avoid storing it in solution, especially in protic solvents.
-
Section 3: Recommended Protocols & Best Practices
Adhering to strict protocols is the best defense against racemization.
Protocol 1: General Handling and Storage
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (N₂ or Ar) to prevent exposure to atmospheric moisture and CO₂.
-
Low Temperature: Keep the compound cold. When weighing or preparing solutions, do so expeditiously and return the bulk material to cold storage promptly.
-
Solvent Choice: Use dry, aprotic solvents (e.g., Dichloromethane, THF, Toluene) for reactions whenever possible.
-
Storage: For long-term storage, place the solid in a sealed vial, backfill with argon, wrap the cap with parafilm, and store in a -20 °C freezer.
Protocol 2: Preparation and Use of Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, determine the amount of silica gel needed for your column. Place it in a flask and add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to create a slurry.
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. For example, if you use 200 mL of eluent to make the slurry, add 2 mL of Et₃N.
-
Packing: Swirl the slurry for 5-10 minutes, then pack your chromatography column as usual.
-
Elution: Prepare your bulk eluent with the same 1% concentration of triethylamine to ensure the column remains neutralized throughout the separation.
Protocol 3: Template Method for Enantiomeric Excess (ee) Determination by Chiral HPLC
This is a representative method; specific conditions must be optimized for your instrument and column.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H is often effective.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Detection: UV at 210 nm or 254 nm.[11]
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.[11]
-
Injection Volume: 10 µL.[11]
-
Data Analysis: Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100[11]
Section 4: Visualizing the Chemistry
Understanding the mechanism and workflow visually can reinforce best practices.
Caption: Mechanism of racemization via a planar, achiral enol/enolate intermediate.
Caption: Recommended workflow to minimize racemization during synthesis and purification.
Section 5: Summary of Best Practices
| Parameter | Avoid (High Risk of Racemization) | Recommended (Preserves Chirality) | Rationale |
| Temperature | Room temperature or above | -78 °C to 0 °C for all steps | Low temperature kinetically disfavors the formation of the enol/enolate intermediate. |
| pH / Reagents | Strong acids (HCl), strong bases (NaOH, LDA), standard silica gel | Neutral pH, weak buffers (NaHCO₃), non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if necessary | Strong acids and bases are potent catalysts for enolization.[3][4] |
| Purification | Standard silica gel chromatography | Flash chromatography on neutralized silica gel (1% Et₃N in eluent); Crystallization | Standard silica is acidic and a primary cause of racemization during purification. |
| Solvents | Protic solvents (MeOH, EtOH) when acid/base is present | Dry, aprotic solvents (DCM, THF, Et₂O, Toluene) | Aprotic solvents do not facilitate the proton transfers involved in enolization. |
| Storage | As a solution; at room temperature; exposed to air/light | As a solid; at -20 °C; under inert gas (Ar or N₂); protected from light | Prevents slow degradation and racemization over time catalyzed by atmospheric components. |
References
-
Allen, L. A. T., Raclea, R., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498–513. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]
-
Fisher, D. (2016). Acid Catalyzed Enol Formation from Aldehyde or Ketone. YouTube. [Link]
-
Master Organic Chemistry. (2025). Reactions of Enols – Aldol Condensation, Halogenation, Mannich Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reetz, M. T., Drewes, M. W., Lennick, K., Schmitz, A., & Holdgrün, X. (1990). Non-racemizing synthesis and stereoselective reduction of chiral α-amino ketones. Tetrahedron: Asymmetry, 1(6), 375–378. [Link]
-
TDR Learning. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Wolf, C., Liu, S., Mei, X., & August, A. T. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of chemical research, 47(7), 2300–2311. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Diastereoselective Reactions of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Welcome to the technical support hub for diastereoselective reactions involving tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in reactions with this versatile chiral building block. Here, we will dissect common experimental challenges, explain the underlying mechanistic principles, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common diastereoselective reactions performed with this substrate?
The primary reactions involving this compound are diastereoselective reductions of the ketone and diastereoselective alkylations/additions at the α-position. The inherent (1S) stereocenter, bearing a bulky Boc-carbamate group, serves as the primary control element, directing incoming reagents to a specific face of the cyclopentanone ring.
FAQ 2: Why is the Boc protecting group crucial for diastereoselectivity?
The tert-butyloxycarbonyl (Boc) group is a sterically demanding protecting group.[1] Its size influences the conformational equilibrium of the cyclopentanone ring and dictates the trajectory of approaching nucleophiles or reagents. This steric hindrance is the foundation of the substrate-controlled diastereoselectivity we aim to exploit. Furthermore, the carbamate functionality can engage in chelation with certain metal-based reagents, providing an alternative and powerful method for stereocontrol.
FAQ 3: What factors generally influence the diastereomeric ratio (d.r.) in these reactions?
Several factors are critical:
-
Reagent Size: The steric bulk of the reacting species (e.g., hydride reagents, enolates) is paramount.[2]
-
Temperature: Lower temperatures typically enhance selectivity by increasing the energy difference between competing diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence both the substrate conformation and the reactivity of the reagents.
-
Chelating vs. Non-chelating Conditions: The presence of Lewis acidic metals that can coordinate to both the ketone and the carbamate oxygen can lock the substrate into a rigid conformation, often leading to a reversal of facial selectivity compared to non-chelating conditions.[3]
FAQ 4: Can the Boc group be accidentally cleaved during these reactions?
Yes, the Boc group is labile to strong acids.[4] While most diastereoselective reactions are conducted under neutral or basic conditions, acidic workups or the use of certain Lewis acids can lead to premature deprotection. If deprotection is a concern, careful pH control during workup is essential.
Section 2: Troubleshooting Guide: Diastereoselective Reduction of the Ketone
The reduction of the ketone in this compound can yield either the (1S, 2R) (cis) or (1S, 2S) (trans) amino alcohol. The desired diastereomer depends on the synthetic goal.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Symptom: You are obtaining a mixture of cis and trans products with a diastereomeric ratio close to 1:1.
Causality Analysis: Low diastereoselectivity arises when the energy barrier for attack on either face of the ketone is very similar. This can be due to a reagent that is not sensitive enough to the steric environment or reaction conditions that are not sufficiently controlled.
Troubleshooting Workflow: Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Solutions & Protocols
-
Temperature Control:
-
Explanation: Lowering the reaction temperature increases the kinetic preference for the lower energy transition state, thus enhancing selectivity.
-
Protocol: Set up the reaction in a cryo-cool or a dry ice/acetone bath to maintain a constant temperature of -78 °C. Add the reducing agent slowly to control any exotherm.
-
-
Reagent Selection (Steric Control vs. Chelation Control):
-
Explanation: The choice of reducing agent is the most critical factor. The outcome is typically governed by two competing models: the Felkin-Anh model (steric control) and the chelation-control model.[3][5]
-
Felkin-Anh Model (predicts trans product): The largest substituent (the N-Boc-amino group) orients itself anti-periplanar to the incoming nucleophile. This leads to hydride attack from the face cis to the amino group, resulting in the trans-(1S, 2S)-amino alcohol. Bulky, non-chelating reagents favor this pathway.
-
Chelation-Control Model (predicts cis product): In the presence of a suitable metal cation (like Li⁺, Mg²⁺, Zn²⁺), a five-membered chelate can form between the ketone oxygen, the metal, and the carbamate oxygen. This locks the conformation, and the hydride is delivered from the less hindered face, trans to the amino group, yielding the cis-(1S, 2R)-amino alcohol.
-
-
Data Summary:
Reagent Control Model Expected Major Diastereomer Typical Conditions NaBH₄ in MeOH Felkin-Anh (weakly) (1S, 2S)-trans 0 °C to RT L-Selectride® (LiBHEt₃) Felkin-Anh (strong) (1S, 2S)-trans THF, -78 °C K-Selectride® (KBHEt₃) Felkin-Anh (strong) (1S, 2S)-trans THF, -78 °C LiAlH(O-t-Bu)₃ Chelation (1S, 2R)-cis EtOH, -78 °C[3] | Zn(BH₄)₂ | Chelation | (1S, 2R)-cis | THF or Et₂O, -78 °C |
-
-
Solvent Purity:
-
Explanation: Protic impurities (like water) can react with hydride reagents and alter their effective size and reactivity. Ensure the use of anhydrous solvents.[6]
-
Protocol: Use freshly distilled solvents or solvents from a solvent purification system. Store them over molecular sieves.
-
Issue 2: Incomplete Conversion
Symptom: Significant amount of starting material remains even after extended reaction times.
Causality Analysis: Incomplete conversion is often due to insufficient reagent, deactivated reagent, or low reaction temperature suppressing the rate too much.
Solutions
-
Reagent Stoichiometry:
-
Explanation: Use a slight excess of the hydride reagent (1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
Action: Titrate the hydride reagent before use to determine its exact molarity, as these reagents can degrade upon storage.
-
-
Temperature Cycling:
-
Explanation: While low temperature is crucial for selectivity, it can slow the reaction down.
-
Action: After the slow addition of the reagent at -78 °C, allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) for a few hours to drive it to completion. Monitor by TLC or LC-MS to avoid loss of diastereoselectivity.
-
Section 3: Troubleshooting Guide: Diastereoselective α-Alkylation
Alkylation occurs via the formation of an enolate followed by reaction with an electrophile. The stereochemical outcome depends on the geometry of the enolate and the facial bias imposed by the (1S)-N-Boc-amino group.
Issue 1: Low Yield of Alkylated Product
Symptom: The desired alkylated product is formed in low yield, with significant recovery of starting material or formation of side products.
Causality Analysis: Low yields can result from incomplete enolate formation, enolate decomposition, or competing side reactions like O-alkylation or poly-alkylation.
Troubleshooting Workflow: Low Alkylation Yield
Caption: Troubleshooting workflow for low alkylation yield.
Solutions & Protocols
-
Base and Enolate Formation:
-
Explanation: Complete and rapid formation of the enolate is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) are preferred. The base should be added at -78 °C to a solution of the substrate in an anhydrous ether-type solvent (e.g., THF).
-
Protocol: LDA Generation and Use:
-
In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Cool the freshly prepared LDA solution back to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
-
Electrophile Reactivity:
-
Explanation: The rate of the Sₙ2 reaction with the enolate is dependent on the leaving group ability of the electrophile.[7]
-
Action: Use alkyl iodides or activated electrophiles like allyl or benzyl bromides. For less reactive electrophiles, consider transmetalation of the lithium enolate to a more reactive copper or zinc enolate.
-
Issue 2: Poor Diastereoselectivity in Alkylation
Symptom: A mixture of the two possible diastereomers at the α-carbon is obtained.
Causality Analysis: The stereochemistry of alkylation is determined by the approach of the electrophile to the enolate face. The lithium enolate can exist in equilibrium, and if the alkylation is not fast and kinetically controlled, erosion of selectivity can occur. The bulky N-Boc group should effectively block one face of the enolate.
Solutions
-
Kinetic Control:
-
Explanation: Ensure the reaction is under strict kinetic control. This means irreversible enolate formation at low temperature, followed by the rapid addition of a reactive electrophile at that same low temperature.
-
Action: Add the electrophile neat or as a pre-cooled solution in THF to the enolate solution at -78 °C. Do not allow the reaction to warm up until TLC or LC-MS indicates the reaction is complete.
-
-
Additive Effects:
-
Explanation: Additives can influence the aggregation state and structure of the lithium enolate, thereby affecting facial selectivity.
-
Action:
-
HMPA (Hexamethylphosphoramide): Adding HMPA (a carcinogen, handle with extreme care) can break up LDA aggregates and solvate the lithium cation, leading to a more reactive "naked" enolate. This can sometimes improve selectivity.
-
Lewis Acids: In some cases, pre-complexing the substrate with a Lewis acid before deprotonation can alter the stereochemical course, though this is less common for simple alkylations.
-
-
Section 4: General Side Reactions and How to Avoid Them
Racemization/Epimerization
-
Cause: The proton α to the ketone is acidic. Prolonged exposure to base, especially at elevated temperatures, can lead to epimerization at this center, eroding the stereochemical integrity of the product.
-
Prevention: Always use the minimum necessary amount of base. Perform the reaction at the lowest practical temperature and for the shortest time required for completion. Quench the reaction promptly with a mild acid source (e.g., saturated aq. NH₄Cl) once complete.
Boc-Deprotection
-
Cause: Exposure to strong acidic conditions during workup or chromatography.[8] The tert-butyl cation generated can also cause side reactions like alkylating sensitive functional groups.[8]
-
Prevention: Use a buffered or weakly basic workup (e.g., saturated aq. NaHCO₃). If silica gel chromatography is required, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Over-alkylation
-
Cause: If the mono-alkylated product is deprotonated by unreacted base or by the product enolate, a second alkylation can occur.
-
Prevention: Use exactly one equivalent of a strong base to ensure complete conversion of the starting material to its enolate before adding the electrophile. Add the substrate to the base solution (inverse addition) to prevent any excess substrate from being present with the product enolate.
References
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. Available at: [Link]
-
Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s) ... - Google Patents. Google Patents.
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health (NIH). Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. National Institutes of Health (NIH). Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. Available at: [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Available at: [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
18.6: Enantioselective Carbonyl Reductions. Chemistry LibreTexts. Available at: [Link]
-
High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate. Available at: [Link]
-
Asymmetric N–H insertion reaction of α-diazocarbonyls with tert-butyl... ResearchGate. Available at: [Link]
-
Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. National Institutes of Health (NIH). Available at: [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. ResearchGate. Available at: [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (1S)-2-Aminocyclopentanone Protecting Groups
<_ _>
Welcome to the technical support guide for navigating the complexities of protecting (1S)-2-aminocyclopentanone. This valuable chiral building block is instrumental in pharmaceutical synthesis, but its unique structure—an α-amino ketone—presents specific challenges that can lead to side reactions, low yields, and loss of stereochemical integrity if not handled with expertise. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems encountered in the lab.
Core Concepts: Why is Protecting (1S)-2-Aminocyclopentanone Challenging?
Before diving into specific protecting groups, it's crucial to understand the inherent reactivity of the substrate. The proximity of the amine and the enolizable ketone creates a sensitive system prone to several issues:
-
Racemization: The α-proton at the C1 stereocenter is acidic. Under basic conditions, deprotonation can lead to a planar enolate intermediate, resulting in racemization.
-
Self-Condensation/Dimerization: The nucleophilic amine of one molecule can react with the electrophilic carbonyl of another, forming a Schiff base (imine), which can then participate in aldol-type condensation reactions, leading to complex dimeric and oligomeric impurities.
-
Intramolecular Reactions: The close proximity of the two functional groups can facilitate undesired intramolecular cyclization or rearrangement pathways under certain conditions.
Choosing the right protecting group is not just about masking the amine's reactivity; it's about doing so under conditions that mitigate these inherent challenges.
Troubleshooting and FAQs
Q1: My standard Boc protection with Boc-anhydride and TEA is giving low yields and a complex mixture. What is happening and what are my alternatives?
This is a very common issue. The use of amine bases like triethylamine (TEA) or even milder bases can be sufficient to promote the self-condensation of the aminoketone, leading to a host of byproducts.
Root Cause Analysis:
-
Base-Catalyzed Self-Condensation: The primary culprit is often base-catalyzed enolization and subsequent intermolecular reactions.
-
Di-protection: With strong bases or excess Boc-anhydride, it's possible to form the N,N-di-Boc derivative, which can complicate purification and subsequent steps.[1]
Solutions & Alternatives:
-
Modify Boc Conditions: Switch to milder, non-basic, or buffered conditions. Using Boc₂O with sodium bicarbonate in a biphasic system (e.g., CHCl₃/H₂O) or in dioxane can be effective.[2] Another approach is catalyst-free N-tert-butoxycarbonylation in water, which can be highly chemoselective.[3]
-
Switch to the Cbz Group: The Carboxybenzyl (Cbz or Z) group is an excellent alternative.[4] It is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic solvent system at low temperature), which are generally mild enough to avoid significant self-condensation.[5][6] The Cbz group is robust and stable to a wide range of conditions but is readily cleaved by catalytic hydrogenation.[4][7]
Experimental Protocol: Cbz-Protection of (1S)-2-Aminocyclopentanone
-
1. Setup: To a round-bottom flask equipped with a magnetic stir bar, add (1S)-2-aminocyclopentanone hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
2. Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
3. Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 2:1 Hexane:Ethyl Acetate).
-
4. Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
5. Purification: The crude product can be purified by flash column chromatography on silica gel to yield the N-Cbz protected product.
-
Expected Outcome: A clean reaction yielding the desired carbamate, which is stable and can be carried forward.[5][6]
Q2: I need a protecting group that is stable to acidic conditions for a subsequent step, but my molecule has a double bond, so I cannot use hydrogenation for deprotection. What should I use?
This scenario requires an "orthogonal" protecting group—one that can be removed under conditions that do not affect other groups (like acid-labile esters or hydrogenolytically-cleavable groups).[7][8][]
Recommended Alternatives:
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the ideal choice here. It is completely stable to acidic conditions but is cleaved very rapidly under mild basic conditions, typically with a solution of piperidine in DMF.[10][11][12] This orthogonality makes it a cornerstone of modern peptide synthesis.[][14]
-
Alloc (Allyloxycarbonyl): The Alloc group is stable to both the acidic conditions used to cleave Boc groups and the basic conditions used to cleave Fmoc groups.[12][15][16] It is selectively removed under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane or morpholine.[12][17] This makes it a highly versatile and orthogonal protecting group.
Q3: My reaction is extremely sensitive to nucleophiles. Are there any protecting groups that dramatically reduce the nitrogen's nucleophilicity?
Yes. While carbamates like Boc and Cbz significantly reduce the amine's basicity and nucleophilicity, sulfonamides are even more effective due to the powerful electron-withdrawing nature of the sulfonyl group.
Recommended Alternative:
-
Ns (Nosyl) Group (2-Nitrobenzenesulfonyl): The nosyl group is a robust protecting group that renders the nitrogen non-nucleophilic. It is stable to strongly acidic conditions and many oxidative and reductive reagents. A key advantage is its cleavage condition: it is removed under mild, nucleophilic conditions using a thiol (like thiophenol) and a mild base (like K₂CO₃), which is orthogonal to many other protecting groups.[18][19] This makes it particularly useful in complex, multi-step syntheses.
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability Profile | Key Advantage for this Substrate |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl)[2][7] | Base stable, labile to acid. | Widely used, but requires careful condition selection to avoid side reactions.[20] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl | H₂, Pd/C (Hydrogenolysis)[4][7] | Acid/Base stable. | Mild introduction conditions are well-suited for the sensitive substrate.[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (Piperidine)[10][12] | Acid stable, labile to base. | Excellent orthogonality for syntheses requiring acidic steps.[14] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalyst + scavenger[15][17] | Acid/Base stable. | Fully orthogonal to both acid- and base-labile groups.[16] |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Ns-Cl | Thiol + Mild Base[18][19] | Very stable to acid/base. | Renders the amine non-nucleophilic; orthogonal cleavage. |
Troubleshooting Guide: Preventing Racemization
Issue: Loss of enantiomeric excess (e.e.) after protection or deprotection.
Mechanism: The primary mechanism for racemization is the formation of a planar enolate at the C1/C5 position under basic conditions, which allows for protonation from either face.
Mitigation Strategies:
-
Avoid Strong Bases: Whenever possible, avoid strong, non-nucleophilic bases (e.g., DBU, LDA). If a base is required for the protection step, use a mild, hindered base or a buffered system (e.g., NaHCO₃).
-
Control Temperature: Perform reactions at low temperatures (e.g., 0 °C or below) to disfavor the equilibrium leading to the enolate.
-
Choose Appropriate Reagents: For protection, reagents like Cbz-Cl under Schotten-Baumann conditions or Boc₂O under neutral or mildly acidic catalysis are preferable to methods requiring strong bases.
-
Deprotection Conditions: For deprotection, acidic cleavage (for Boc) or neutral hydrogenolysis (for Cbz) or Pd(0)-mediated cleavage (for Alloc) are generally safe with respect to the stereocenter. If using basic deprotection (for Fmoc), use the standard conditions (e.g., 20% piperidine in DMF) and do not prolong the reaction time unnecessarily.
By carefully selecting a protecting group strategy based on the planned synthetic route and understanding the inherent reactivity of (1S)-2-aminocyclopentanone, researchers can successfully utilize this important chiral synthon while maximizing yield and maintaining stereochemical purity.
References
-
Adding Cbz Protecting Group Mechanism. (2021). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). AAPPTec. Technical Support Information Bulletin 1144. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Traff, A. M., et al. (2018). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Angewandte Chemie. Retrieved from [Link]
-
Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (2016). ResearchGate. Retrieved from [Link]
-
Matoba, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications. Retrieved from [Link]
-
Kotha, S., & Ganesh, T. (2004). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved from [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Protection for the Amino Group. Greene's Protective Groups in Organic Synthesis. Wiley Online Library. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition. (2014). ResearchGate. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2022). Organic Letters. ACS Publications. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis, 4th ed. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis. (2006). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biosynth.com [biosynth.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. peptide.com [peptide.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (1S)-N-Boc-2-aminocyclopentanone
In the landscape of modern drug discovery and development, the stereochemical identity of a chiral molecule is not a mere academic curiosity but a critical determinant of its pharmacological activity and toxicological profile. For intermediates like (1S)-N-Boc-2-aminocyclopentanone, a versatile building block in the synthesis of numerous pharmaceutical agents, the precise determination of its enantiomeric excess (e.e.) is a cornerstone of quality control and process optimization. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in scientific principles and practical, field-proven insights.
The Imperative of Chiral Purity
(1S)-N-Boc-2-aminocyclopentanone possesses a single stereocenter, giving rise to two enantiomers. While the (1S) enantiomer may be the desired building block for a specific therapeutic target, its antipode, the (1R) enantiomer, could be inactive, exhibit off-target effects, or even be toxic. Consequently, robust and reliable analytical methods to quantify the enantiomeric composition are indispensable. This guide will explore and compare the predominant techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Comparative Analysis of Key Methodologies
The choice of analytical technique for determining the enantiomeric excess of (1S)-N-Boc-2-aminocyclopentanone is a balance of factors including speed, resolution, solvent consumption, and the specific requirements of the analytical challenge.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Similar to HPLC, but utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity and efficiency. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer. |
| Primary Advantage | Ubiquitous, robust, and a wide variety of well-established polysaccharide-based CSPs are available.[1] | "Green" technology with significantly lower organic solvent consumption and faster analysis times.[1] | No chromatographic separation needed; provides a direct measure of the enantiomeric ratio from the integral of signals. |
| Typical Throughput | Moderate | High | Moderate to High |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2 with a small amount of co-solvent) | Low |
| Resolution | Generally high, baseline separation is often achievable. | Often provides higher efficiency and resolution than HPLC. | Dependent on the choice of chiral auxiliary and the specific analyte. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Similar to HPLC, but often faster due to shorter equilibration times. | Requires screening of chiral auxiliaries and optimization of concentration and solvent. |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | Simple dissolution, typically in an alcohol like methanol.[1] | Requires addition of a precise amount of the chiral auxiliary to the NMR sample. |
In-Depth Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for enantiomeric separations due to its reliability and the vast library of available chiral stationary phases (CSPs).[2] For N-Boc protected amines and cyclic ketones, polysaccharide-based CSPs are particularly effective.[1]
Causality of Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, create a chiral environment through a complex combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form helical grooves that selectively interact with one enantiomer more strongly than the other, leading to separation. An amylose-based column like Chiralpak® AD-H is a common starting point for this class of compounds.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA), is often preferred for these types of compounds.[1] The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. Adjusting the percentage of the alcohol is the primary tool for optimizing the separation.
-
Detection: The N-Boc protecting group has a chromophore that allows for UV detection at low wavelengths, typically around 210 nm.
Step-by-Step Protocol:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA). Start with a ratio of 90:10 (v/v) and adjust the IPA concentration to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (ambient).
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample of (1S)-N-Boc-2-aminocyclopentanone in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Workflow Visualization:
Caption: Chiral HPLC workflow for e.e. determination.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "green" alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component.
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is non-polar, and its solvating power can be finely tuned by adjusting pressure and temperature. A polar organic co-solvent, typically methanol, is added to the CO2 to increase the mobile phase strength and interact with the CSP, similar to the alcohol modifier in normal-phase HPLC.
-
Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The fundamental chiral recognition mechanisms remain the same.
-
Advantages: The low viscosity of supercritical fluids allows for higher flow rates without a significant increase in backpressure, leading to faster separations. The primary mobile phase component, CO2, is non-toxic, non-flammable, and readily available.
Step-by-Step Protocol:
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 / Methanol. Start with a gradient or isocratic elution of 10-20% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample of (1S)-N-Boc-2-aminocyclopentanone in methanol to a concentration of approximately 1 mg/mL.[1]
-
Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Workflow Visualization:
Caption: Chiral SFC workflow for e.e. determination.
Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent
This method offers a direct spectroscopic approach to determine enantiomeric excess without the need for chromatographic separation. It relies on the reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR.
Causality of Experimental Choices:
-
Deprotection and Derivatization: The N-Boc group must first be removed to expose the primary amine. This is typically achieved under acidic conditions. The resulting free amine is then reacted with a chiral derivatizing agent. A common and effective system for primary amines is the self-assembly of 2-formylphenylboronic acid and a chiral diol, such as (S)-BINOL, which forms diastereomeric iminoboronates.[3]
-
NMR Analysis: The two diastereomers will have slightly different chemical environments for their protons, leading to separate signals in the 1H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine.
Step-by-Step Protocol:
-
Deprotection: Dissolve N-Boc-2-aminocyclopentanone in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) to remove the Boc group. After the reaction is complete, carefully neutralize the mixture and extract the free amine.
-
Sample Preparation for NMR: In an NMR tube, dissolve a known quantity of the 2-aminocyclopentanone enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl3).
-
Derivatization: Add one equivalent of 2-formylphenylboronic acid and one equivalent of a single enantiomer of a chiral diol (e.g., (S)-BINOL).
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric iminoboronates. Integrate these signals. The enantiomeric excess is calculated from the integral values (Integral_major and Integral_minor) using the formula: e.e. (%) = [([Integral_major] - [Integral_minor]) / ([Integral_major] + [Integral_minor])] x 100.
Logical Relationship Visualization:
Caption: Logical flow for NMR-based e.e. determination.
Conclusion and Recommendations
For the routine, high-throughput analysis of the enantiomeric excess of (1S)-N-Boc-2-aminocyclopentanone, Chiral Supercritical Fluid Chromatography (SFC) is the recommended technique. Its primary advantages of speed and reduced environmental impact make it a superior choice in a modern drug development setting. While the initial capital investment for SFC instrumentation may be higher than for HPLC, the long-term savings in solvent costs and increased productivity are significant.
Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative, particularly if SFC instrumentation is not available. The wealth of established methods and the wide availability of columns and expertise make it a dependable workhorse for chiral separations.
NMR spectroscopy with chiral derivatizing agents serves as an excellent orthogonal method for verification and for situations where chromatographic method development is challenging. It provides a direct measurement of the enantiomeric ratio without the need for a separation, which can be invaluable for confirming results from chromatographic techniques.
Ultimately, the choice of method will depend on the specific needs of the laboratory. However, by understanding the principles, advantages, and practical considerations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the chiral integrity of their valuable intermediates and final products.
References
- BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Retrieved from a relevant technical document source.
- Simplício, A. L., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis.
- Fuertes, et al. (Year). A simple chiral derivatization protocol for the enantiopure determination of chiral primary amines using 1H NMR spectroscopic analysis. Relevant Journal.
- Sigma-Aldrich. (2002).
- BenchChem. (2025). Application Notes: N-Boc-D-proline as a Chiral Building Block for Asymmetric Catalysis. Retrieved from a relevant technical document source.
-
Organic Chemistry Portal. (2006). Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Compounds Derived from N-Boc-3-Chloropropylamine. Retrieved from a relevant technical document source.
- Ariga, K., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
- ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Pirkle, W. H., & Welch, C. J. (1991). A rational approach to the design of chiral stationary phases. In Chiral Separations by HPLC (pp. 1-23). American Chemical Society.
- SFERA - Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Journal of Pharmaceutical and Biomedical Analysis.
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
- MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins.
- PubMed Central. (2020).
Sources
A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate and Its Derivatives
Introduction: The Crucial Role of NMR in the Structural Elucidation of Chiral Carbamates
In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, stereochemistry, and dynamics of organic compounds. This guide focuses on the ¹H and ¹³C NMR characterization of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate, a key building block in the synthesis of various biologically active molecules. Its rigid cyclopentanone core and the presence of a bulky, chiral N-Boc protecting group present a rich case study for the application of NMR spectroscopy.
The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality is a cornerstone of modern peptide synthesis and the construction of complex nitrogen-containing molecules. The ability to selectively introduce and remove this group allows for the stepwise assembly of intricate molecular architectures. Consequently, the unambiguous confirmation of its presence and the stereochemical integrity of the adjacent chiral center is a critical quality control step. This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the ¹H and ¹³C NMR spectral features of the title compound and its derivatives, offering a comparative framework for the confident identification and characterization of these important synthetic intermediates.
Fundamental Principles of ¹H and ¹³C NMR for Carbamates and Cyclic Ketones
A thorough understanding of the NMR spectra of this compound derivatives hinges on recognizing the characteristic chemical shifts and coupling patterns associated with the key functional groups: the tert-butyl carbamate (N-Boc) moiety and the cyclopentanone ring.
The N-Boc Group Signature:
The N-Boc protecting group provides a highly diagnostic set of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This results in a sharp, intense singlet typically observed in the upfield region of the spectrum, usually between 1.4-1.5 ppm .[1] The proton attached to the nitrogen of the carbamate (N-H) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A D₂O shake experiment can be employed to confirm the identity of this N-H proton, as it will exchange with deuterium and its signal will disappear from the spectrum.[1]
-
¹³C NMR: The N-Boc group exhibits two characteristic signals. The quaternary carbon of the tert-butyl group typically resonates around 80 ppm , while the three equivalent methyl carbons appear further upfield at approximately 28 ppm . The carbonyl carbon of the carbamate functional group is also readily identifiable, typically appearing in the range of 155-156 ppm .[2]
The 2-Oxocyclopentyl Moiety:
The cyclopentanone ring introduces a greater degree of complexity into the NMR spectra due to the presence of multiple methylene groups and a chiral center.
-
¹H NMR: The protons on the cyclopentanone ring are diastereotopic and will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton attached to the carbon bearing the N-Boc group (the α-proton) is of particular interest. Its chemical shift and coupling constants provide valuable information about the stereochemistry of the molecule. The protons on the carbons adjacent to the carbonyl group (α-protons) are typically deshielded and appear further downfield compared to the other ring protons.
-
¹³C NMR: The carbonyl carbon of the ketone is a key diagnostic signal, typically resonating in the downfield region of the spectrum, often above 200 ppm .[3] The carbon atom attached to the nitrogen of the carbamate will also have a characteristic chemical shift, influenced by the electronegativity of the nitrogen atom. The remaining methylene carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.
Comparative Analysis: this compound vs. an Unsaturated Analogue
To illustrate the key spectral features and provide a practical comparison, we will analyze the reported NMR data for a closely related unsaturated derivative, (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate , and discuss the expected spectral characteristics of the saturated target molecule, This compound .
Case Study: (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate
The synthesis and NMR characterization of this unsaturated analogue have been reported in the literature, providing a valuable reference point.[4]
Table 1: ¹H and ¹³C NMR Data for (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate in CDCl₃ [4]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.53 (dd, J = 5.5, 2.5 Hz, 1H) | CH=CH -C=O | 206.6 | C =O (ketone) |
| 6.24 (dd, J = 5.5, 2.0 Hz, 1H) | CH =CH-C=O | 162.3 | C =O (carbamate) |
| 4.95 (br s, 1H) | CH -NHBoc | 155.2 | CH=C H-C=O |
| 4.73 (br s, 1H) | NH | 135.4 | C H=CH-C=O |
| 2.86 (dd, J = 18.5, 6.5 Hz, 1H) | CH ₂ | 80.4 | C (CH₃)₃ |
| 2.16 (dd, J = 18.5, 2.5 Hz, 1H) | CH ₂ | 51.2 | C H-NHBoc |
| 1.46 (s, 9H) | C(CH ₃)₃ | 42.6 | C H₂ |
| 28.5 | C(C H₃)₃ |
Analysis of the Unsaturated Analogue's Spectra:
-
¹H NMR: The presence of the double bond is clearly indicated by the two signals in the olefinic region at 7.53 and 6.24 ppm. The characteristic singlet for the tert-butyl protons is observed at 1.46 ppm. The proton on the carbon bearing the N-Boc group appears as a broad singlet at 4.95 ppm, and the N-H proton is also a broad singlet at 4.73 ppm. The two diastereotopic protons of the methylene group appear as distinct doublet of doublets, a consequence of both geminal and vicinal coupling.
-
¹³C NMR: The carbonyl carbon of the ketone is significantly downfield at 206.6 ppm. The olefinic carbons are observed at 155.2 and 135.4 ppm. The carbamate carbonyl appears at 162.3 ppm. The characteristic signals for the N-Boc group are present at 80.4 ppm for the quaternary carbon and 28.5 ppm for the methyl carbons.
Predicted Spectral Features for this compound
Based on the principles discussed and the data from the unsaturated analogue, we can predict the key features of the ¹H and ¹³C NMR spectra for the target saturated compound.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) | Assignment |
| ~4.0-4.5 (m) | CH -NHBoc | > 210 | C =O (ketone) |
| ~5.0 (br s) | NH | ~155 | C =O (carbamate) |
| ~2.0-2.5 (m) | CH ₂ adjacent to C=O | ~80 | C (CH₃)₃ |
| ~1.6-2.0 (m) | Other CH ₂ | ~55-60 | C H-NHBoc |
| 1.4-1.5 (s, 9H) | C(CH ₃)₃ | ~35-40 | C H₂ adjacent to C=O |
| ~20-30 | Other C H₂ | ||
| ~28 | C(C H₃)₃ |
Justification for Predictions:
-
¹H NMR: The absence of the double bond will result in the disappearance of the olefinic proton signals. The protons on the saturated cyclopentanone ring will appear in the aliphatic region, likely as complex multiplets due to overlapping signals and spin-spin coupling. The proton alpha to the nitrogen (CH-NHBoc) is expected to shift slightly upfield compared to the unsaturated analogue due to the removal of the deshielding effect of the double bond.
-
¹³C NMR: The most significant change will be the absence of the two olefinic carbon signals. The ketone carbonyl signal is expected to shift slightly further downfield (greater than 210 ppm) in the saturated system. The chemical shifts of the N-Boc group carbons should remain relatively consistent. The cyclopentane methylene carbons will appear in the aliphatic region, and their specific chemical shifts will depend on their proximity to the carbonyl and carbamate groups.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds. It is relatively non-polar and effectively dissolves most organic molecules.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-30 mg) may be required to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR).
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve sensitivity.
-
Number of Scans: 1024 to 4096 scans or more may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
Workflow and Data Interpretation
The process of characterizing a novel derivative of this compound using NMR spectroscopy follows a logical workflow.
Caption: Workflow for the NMR characterization of novel derivatives.
Interpretation Steps:
-
Process the raw NMR data: This involves Fourier transformation, phase correction, and baseline correction to obtain a clear and accurate spectrum.
-
Identify characteristic signals: Locate the singlet for the tert-butyl group in the ¹H NMR and the corresponding signals in the ¹³C NMR. Identify the carbonyl signals in the ¹³C NMR.
-
Analyze the cyclopentyl region: Carefully examine the multiplets in the ¹H NMR to determine coupling patterns. Use 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This is crucial for assigning the signals of the cyclopentyl ring protons and carbons.
-
Compare with known data: Compare the obtained spectra with the data for known analogues, such as the unsaturated derivative discussed above. Note any significant shifts or changes in coupling patterns, which can provide insights into the effects of structural modifications.
-
Confirm stereochemistry: The coupling constants between the protons on the cyclopentane ring, particularly the proton alpha to the nitrogen, can provide information about their relative stereochemistry (cis or trans).
Conclusion and Future Perspectives
¹H and ¹³C NMR spectroscopy are indispensable techniques for the unambiguous structural characterization of this compound and its derivatives. The distinct signals of the N-Boc group serve as a reliable diagnostic tool, while the detailed analysis of the cyclopentanone ring protons and carbons provides crucial information about the overall molecular structure and stereochemistry. By following a systematic experimental protocol and a logical interpretation workflow, researchers can confidently verify the identity and purity of these important synthetic intermediates.
Future work in this area could involve the use of more advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to further probe the through-space interactions and confirm the three-dimensional structure of these molecules in solution. Additionally, the compilation of a comprehensive database of NMR data for a wider range of substituted cyclopentyl carbamate derivatives would be a valuable resource for the scientific community.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. RSC Advances, 8(29), 16109-16117.
- BenchChem. (2025). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
-
PubChem. (n.d.). tert-butyl N-(2-oxocyclopentyl)carbamate. Retrieved from [Link]
- Conway, V. L., & Evans, P. (2012). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one. Journal of Chemical Research, 36(1), 1-5.
- Macmillan, D. W. C., et al. (2016). Supplementary Information for Asymmetric α-alkylation of aldehydes and ketones with alkyl halides by combining photoredox and organocatalysis.
- Matulevičiūtė, G., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21378-21394.
- El-Subbagh, H. I., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666.
-
Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
- The Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- American Chemical Society. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8649–8709.
-
ResearchGate. (2014). Figure S1. 1H-NMR of tert-Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
Sources
A Comparative Guide to Chiral Synthons for Cyclopentylamine Synthesis: A Senior Application Scientist's Perspective
Introduction: The Significance of Chiral Cyclopentylamines in Modern Drug Discovery
Chiral cyclopentylamines are privileged structural motifs embedded in a multitude of biologically active molecules, ranging from antiviral agents to central nervous system therapeutics. Their rigid, three-dimensional scaffold allows for precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. The stereochemistry of the amine and other substituents on the cyclopentyl ring is often critical for biological activity, making the development of efficient and stereocontrolled synthetic routes a paramount objective for process chemists and medicinal chemists alike. This guide provides an in-depth comparison of various chiral synthons for the synthesis of enantiopure cyclopentylamines, with a focus on the versatile building block, tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate, and its performance against other established alternatives.
Featured Synthon: this compound
This compound is a valuable chiral building block that offers a convergent and stereocontrolled entry to both cis- and trans-1,2-aminocyclopentane derivatives. The presence of the Boc-protecting group on the nitrogen atom at a stereodefined center and the ketone functionality at the adjacent position allows for diastereoselective transformations to install the second stereocenter.
Synthetic Strategy: Diastereoselective Reduction
The core strategy for utilizing this synthon involves the diastereoselective reduction of the ketone, followed by deprotection of the amine. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, providing access to either the cis or trans diastereomer.
Caption: Synthetic workflow from this compound.
The diastereoselectivity of the reduction is governed by the directing effect of the N-Boc group.
-
Chelation Control: Bulky reducing agents, such as L-Selectride®, can coordinate with both the carbonyl oxygen and the carbamate oxygen, leading to hydride delivery from the less hindered face to predominantly yield the cis-isomer.
-
Non-Chelation Control (Felkin-Anh Model): Smaller reducing agents, like sodium borohydride, tend to follow the Felkin-Anh model, where the hydride attacks from the face opposite to the largest substituent (the Boc-amino group), resulting in the trans-isomer.
Experimental Protocol: Diastereoselective Reduction of this compound
A. Synthesis of tert-Butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate (trans-isomer)
-
To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the trans-alcohol.
B. Synthesis of tert-Butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate (cis-isomer)
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the cis-alcohol.
Alternative Chiral Synthons for Cyclopentylamine Synthesis
Cyclopentene Oxide
Cyclopentene oxide is a readily available and cost-effective starting material. The primary strategy involves the nucleophilic ring-opening of the epoxide with an amine or an amine surrogate.
The reaction of cyclopentene oxide with an amine, such as benzylamine, proceeds via an SN2 mechanism, resulting in a trans-2-aminocyclopentanol derivative. Subsequent debenzylation affords the desired aminocyclopentanol. The inherent stereospecificity of the epoxide ring-opening ensures excellent control over the relative stereochemistry of the 1,2-amino and hydroxyl groups.[1][2] To obtain enantiopure products, one can start with an enantiomerically pure cyclopentene oxide or employ a chiral amine nucleophile that allows for diastereomeric separation.
Sources
A Comparative Guide to the Solid-State Conformation of N-Boc-Protected Aminocyclopentanone Scaffolds
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The cyclopentane ring, a ubiquitous motif in natural products and pharmaceuticals, presents a fascinating case study in conformational analysis. The introduction of substituents, such as the bulky tert-butoxycarbonyl (Boc) protecting group on an adjacent amino functionality, significantly influences the ring's puckering and the overall spatial arrangement of the molecule. This guide provides an in-depth comparison of the X-ray crystal structure of derivatives related to (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one, offering insights into their solid-state conformations and the underlying stereoelectronic effects.
While the precise X-ray crystal structure of (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one is not publicly available in crystallographic databases, a comprehensive analysis of closely related structures provides a robust framework for understanding its likely conformational preferences. This guide will leverage crystallographic data from analogous systems to elucidate the key structural features of the N-Boc-2-aminocyclopentanone core.
The Cyclopentane Ring: A Conformational Chameleon
Unlike the more rigid cyclohexane ring, cyclopentane and its derivatives are highly flexible. To alleviate torsional strain from eclipsed hydrogens in a planar conformation, the ring adopts non-planar "puckered" conformations, most commonly the envelope (C_s) and twist (C_2) forms. The energy barrier between these conformations is low, allowing for rapid interconversion in solution. However, in the solid state, intermolecular forces within the crystal lattice "freeze" the molecule in a single, lowest-energy conformation. The nature and orientation of substituents play a critical role in determining which conformation is favored.
Core Structure Analysis: Insights from a Cyclopentene Analogue
A key point of comparison is the X-ray crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester.[1][2] This tripeptide contains an N-Boc-protected aminocyclopentene moiety, which serves as a valuable proxy for the target cyclopentanone system. The presence of the double bond in the cyclopentene ring introduces some rigidity compared to a saturated cyclopentanone, but the fundamental principles of puckering and substituent effects remain relevant.
Analysis of this structure reveals that the cyclopentene ring adopts a distinct pucker to accommodate the bulky N-Boc group and the peptide backbone. The tert-butoxycarbonyl group, with its large steric demand, preferentially occupies a pseudo-equatorial position to minimize steric clashes with the ring protons. This observation is a cornerstone of conformational analysis in cyclic systems.
Comparative Crystallographic Data
To provide a broader context, the following table summarizes key crystallographic parameters from related cyclopentane and N-Boc protected structures. This data allows for a comparative assessment of how different substituents and ring systems influence molecular packing and conformation.
| Compound | CSD REFCODE | Space Group | Key Torsion Angles (°) | Ring Conformation | Reference |
| N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester | Not Available | P2₁ | Cα-C-N-Cα: 175.4 | Envelope-like | [1][2] |
| (1R,2S,6S,7R)-4-Azatricyclo[5.2.1.0²,⁶]decan-8-one derivative | CCDC 743050 | P2₁2₁2₁ | - | Constrained cage | [3] |
| Chiral enaminone from 2,4-pentanedione | Not Available | P2₁ | - | Planar fragment | [4] |
Note: The CSD REFCODE for the primary comparative compound is not publicly available in the referenced literature. The table highlights the diversity of conformations in related cyclic systems.
Experimental Protocols: A Blueprint for Structural Elucidation
The determination of an X-ray crystal structure is a multi-step process that requires careful execution. Below is a generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of N-Boc-protected aminocyclopentanone derivatives, based on standard laboratory practices.
Synthesis of N-Boc-2-aminocyclopentanone
The synthesis of the target molecule and its derivatives is a crucial first step. Chiral cyclopentenones are valuable precursors in asymmetric synthesis.[5] A common route involves the protection of the amino group of 2-aminocyclopentanone with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Synthetic workflow for N-Boc protection of 2-aminocyclopentanone.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical.
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof).
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Caption: A typical workflow for crystallization by slow cooling.
X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Conformational Analysis and Intermolecular Interactions
The bulky tert-butyl group of the Boc protecting group significantly influences not only the cyclopentane ring pucker but also the intermolecular interactions in the crystal lattice. In the solid state, molecules of N-Boc-protected amino acids often form hydrogen-bonded networks. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens of the Boc group and the cyclopentanone can act as hydrogen bond acceptors. These interactions play a crucial role in stabilizing the crystal packing.
The conformation of the N-Boc group itself is also of interest. The amide bond of the carbamate can exist in either a cis or trans conformation. In the vast majority of reported crystal structures of N-Boc protected amino acids and peptides, the trans conformation is observed due to its lower steric hindrance.
Alternative Scaffolds and Analytical Techniques
While X-ray crystallography provides definitive information about the solid-state structure, it is important to consider that the conformation in solution may differ. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like NOESY, can provide insights into the solution-state conformation.
For comparative purposes, researchers may also investigate other cyclic scaffolds, such as N-Boc-2-aminocyclohexanone. The six-membered ring has a more defined chair conformation, and the introduction of the N-Boc group will have predictable effects on the axial/equatorial preference of the substituents.
Conclusion
The structural analysis of (1S)-2-(tert-butoxycarbonylamino)cyclopentan-1-one derivatives is a compelling area of study with direct implications for rational drug design. Although the crystal structure of the parent compound remains elusive, a careful examination of closely related analogs provides a strong foundation for understanding its conformational behavior. The interplay of the flexible cyclopentane ring, the sterically demanding N-Boc group, and the potential for hydrogen bonding creates a rich conformational landscape. Future work to obtain the definitive crystal structure of the title compound will be invaluable to the scientific community.
References
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ResearchGate. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Available from: [Link]
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ACS Publications. Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]
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MDPI. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Available from: [Link]
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ScienceDirect. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry. Available from: [Link]
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ResearchGate. The Cambridge Structural Database. Available from: [Link]
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ResearchGate. X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives. Available from: [Link]
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PubMed. The Cambridge Structural Database in retrospect and prospect. Available from: [Link]
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PMC. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Available from: [Link]
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NIST. The Cambridge Structural Database (CSD): Current Activities and Future Plans. Available from: [Link]
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BiŌkeanós. The Cambridge Structural Database. Available from: [Link]
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ResearchGate. X-ray crystal structure of 9 . X-ray data have been deposited with the Cambridge Crystallographic Data Centre (CCDC 743050). Available from: [Link]
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PubChem. 2-Aminocyclopentan-1-one. Available from: [Link]
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PubChem. (S)-N-Boc-2-aminocyclohexanone. Available from: [Link]
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Semantic Scholar. X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc0-Met1-Cpg2-Phe3-OMe). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
